The table below summarizes the fundamental identifying information and key physical properties of m-Chlorocumene.
| Property Type | Value / Description |
|---|---|
| CAS Registry Number | 7073-93-0 [1] [2] [3] |
| IUPAC Name | 1-chloro-3-(propan-2-yl)benzene [4] [5] [3] |
| Other Synonyms | 3-chlorocumene; 3-chloroisopropylbenzene; m-chloroisopropylbenzene [4] [5] [3] |
| Molecular Formula | C₉H₁₁Cl [1] [4] [3] |
| Molecular Weight | 154.637 g/mol [3] |
| Density | 1.021 g/cm³ [3] |
| Boiling Point | 179.6 °C at 760 mmHg [3] |
| Flash Point | 70.6 °C [3] |
| Index of Refraction | 1.51 [3] |
| Enthalpy of Reaction (ΔrH°) | -0.80 ± 0.20 kcal/mol (for a specific isomerization in the liquid phase) [1] |
One of the search results details gas chromatographic (GC) analysis methods relevant to this compound, particularly in the context of complex reaction mixtures.
The following diagram outlines the general experimental workflow for analyzing cumene chlorination products, which include this compound, as described in the literature.
Experimental workflow for analyzing cumene chlorination products via gas chromatography.
The search results specifically discuss the thermal instability of certain chlorinated cumene derivatives under GC analysis conditions.
While the search results do not provide a full safety data sheet, one source lists a flash point of 70.6 °C, indicating that this compound is a combustible liquid [3]. This necessitates appropriate handling away from ignition sources and proper grounding to prevent static discharge.
m-Chlorocumene, also known as 1-chloro-3-isopropylbenzene (CAS # 7073-93-0), has the molecular formula C9H11Cl and a molar mass of 154.64 g/mol [1]. The search yielded one direct thermochemistry data point.
Table 1: Retrieved Experimental Thermochemistry Data for this compound [2]
| Reaction | ΔrH° (kcal/mol) | Phase | Method | Reference |
|---|---|---|---|---|
| C9H11Cl = this compound | -0.80 ± 0.20 | Liquid | Equilibrium Measurement | Nesterova et al., 1985 |
This negative enthalpy value (ΔrH°) indicates that the formation of this compound from its elements in the liquid phase is an exothermic process. This single point is insufficient to model vapor pressure but confirms the compound has been subject to thermochemical study.
A major finding is that This compound may be thermally unstable under standard analysis conditions. It is identified as a product of free-radical chlorination of cumene, and such chloroalkylarenes are noted to be unstable [3].
The primary decomposition pathway for the main chlorination product (assumed to be (1-methyl-1-chloroethyl)benzene, a structure closely related to this compound) is dehydrochlorination to form α-methylstyrene [3]. This instability can cause significant issues in Gas Chromatography (GC) analysis, such as decomposition in the heated injector, leading to artifacts and inaccurate quantification [3].
Diagram 1: Thermal decomposition pathway of related chloroalkylarenes in GC analysis [3].
For reliable vapor pressure measurement of thermally unstable compounds like this compound, standard GC methods require careful optimization. The following protocol, synthesized from the search results, is recommended.
1. Gas Chromatography with Mitigation Strategies
2. Quantum Chemical Calculation (CRENSO Workflow) When experimental measurement is high-risk, a computational approach can provide reliable predictions.
Diagram 2: The CRENSO computational workflow for vapor pressure prediction [4].
Based on the gathered information, here are the most practical steps for your research:
The following table summarizes the key thermochemical data found for m-chlorocumene:
| Value (ΔrH°) | Uncertainty | Units | Phase | Method | Reference |
|---|---|---|---|---|---|
| -0.80 | ± 0.20 | kcal/mol | Liquid | Eqk (Equilibrium measurement) | [1] |
This data comes from the NIST Chemistry WebBook, a highly authoritative source for thermochemical data, and was published in the 1985 article "Molar enthalpies of formation of isopropylchlorobenzenes derived from equilibrium measurements" [1].
The published paper likely contains the full experimental details, but the search results only provide a high-level overview:
Eqk) [1].The diagram below outlines a workflow for locating more detailed information on this topic, based on the clues from the search results.
The key challenge is achieving the meta-substitution pattern between the chlorine and isopropyl groups on the benzene ring. Since both groups are ortho-para directors in electrophilic aromatic substitution, a direct approach leads to undesired isomer mixtures [1]. The solution is a multi-step synthesis that temporarily uses a powerful meta-directing group.
The recommended route involves these strategic steps:
The nitro group (-NO₂) is an ideal candidate for this temporary role because it is a strong meta-directing group and can be converted to a chlorine atom via a Sandmeyer reaction [1].
This protocol outlines a four-step synthesis of m-chlorocumene from benzene, utilizing the nitration-Sandmeyer route for optimal meta-selectivity [1].
Experimental Procedure:
Experimental Procedure:
Experimental Procedure:
Experimental Procedure:
The table below summarizes the two main synthetic strategies discussed in the literature.
| Synthetic Strategy | Key Feature | Advantages | Disadvantages |
|---|---|---|---|
| Nitration-Sandmeyer Route [1] | Uses -NO₂ as a temporary meta-directing group | High meta-selectivity; relies on well-established, reliable reactions | Multiple steps (4 steps); moderate overall yield |
| Carboxylation-Grignard Route [1] | Uses -COOH to block position and enable chain build | Avoids the use of diazonium chemistry | More steps (5 steps); involves air/moisture-sensitive reagents (Grignard) |
The following diagram illustrates the complete reaction pathway for the recommended synthesis:
While the classical synthesis above is highly reliable for laboratory-scale preparation, research into more efficient and selective methods is ongoing, particularly for industrial applications.
This compound (1-chloro-3-isopropylbenzene) is a chlorinated aromatic compound serving as a versatile chemical intermediate in pharmaceutical, agrochemical, and fine chemical synthesis. Its molecular structure features a chlorine atom positioned meta to an isopropyl group on the benzene ring, creating a sterically and electronically distinctive aromatic system that enables diverse chemical transformations. This meta-substitution pattern presents significant synthetic challenges since standard electrophilic aromatic substitution reactions typically favor ortho and para orientations when directed by activating groups like alkyl substituents. These challenges necessitate sophisticated synthetic strategies to achieve satisfactory regioisomeric purity essential for pharmaceutical applications where isomeric purity often critically impacts biological activity and regulatory approval.
The synthesis of this compound exemplifies the broader challenge of achieving meta-selective functionalization on aromatic rings bearing ortho-para directing groups. From a retrosynthetic perspective, two primary strategic pathways emerge: (1) direct functionalization of pre-formed cumene through carefully controlled reaction conditions and catalyst systems, or (2) multi-step approaches that temporarily introduce and remove functional groups to guide regioselectivity. The optimal pathway selection depends on multiple factors including available starting materials, equipment capabilities, cost considerations, and purity requirements for the intended application. Industrial applications often prioritize atom economy and minimal step count, while research-scale syntheses may favor routes offering superior regiocontrol despite additional synthetic steps.
A comprehensive retrosynthetic analysis for this compound reveals two primary disconnection strategies, each with distinct advantages and limitations. The first strategy involves direct C–H chlorination of cumene (isopropylbenzene), representing the most straightforward approach with potential for excellent atom economy. However, this method faces significant regioselectivity challenges since both the isopropyl group and potential catalysts influence the position of electrophilic attack. The second strategy employs a more迂回 approach involving construction of the meta-chloro relationship prior to introducing the isopropyl group, often through temporary directing groups that ensure proper regiochemistry.
Critical considerations in route selection include:
The selection of an appropriate synthetic route requires careful consideration of the specific application requirements and available resources. The following table summarizes the key decision criteria for the two primary synthetic approaches:
Table 1: Strategic Comparison of Synthetic Pathways to this compound
| Strategy | Key Feature | Yield Potential | Regioselectivity | Equipment Demands |
|---|---|---|---|---|
| Direct Functionalization | Single-step process | Moderate (40-65%) | Low to moderate without specialized catalysts | Standard reactor with temperature control |
| Multi-step Assembly | 3-5 step process | Moderate to good (overall 30-50%) | High with proper directing groups | Multiple reaction setups, purification equipment |
| Catalytic Isomerization | Potential o,p to m conversion | High for equilibrium mixtures | Dependent on catalyst efficiency | Specialized catalytic reactor |
For pharmaceutical applications where regioisomeric purity is paramount, multi-step approaches often prove superior despite longer synthetic sequences. The indirect route through nitro-intermediates, while requiring additional steps, provides excellent regiocontrol through the powerful meta-directing influence of the nitro group, which strongly deactivates the ring toward electrophilic attack while directing incoming substituents to the meta position [1].
The direct chlorination of cumene represents the most atom-economical approach to this compound, though it faces significant regioselectivity challenges due to the strong ortho-para directing nature of the isopropyl group. Conventional Lewis acid catalysts like AlCl₃ or FeCl₃ typically yield ortho and para isomers as the predominant products with only minor amounts of the desired meta isomer [2]. However, advanced zeolite-based catalytic systems can significantly alter the inherent selectivity through shape-selective catalysis within constrained microporous environments. The reaction proceeds through a classical electrophilic aromatic substitution mechanism, wherein chlorine is activated to the chloronium ion (Cl⁺) species by the catalyst, followed by attack on the aromatic ring and subsequent proton loss to restore aromaticity.
Zeolite catalysts achieve enhanced meta-selectivity through a combination of transition-state selectivity and product selectivity effects arising from their well-defined microporous structures. The confined pore environments within certain zeolite frameworks (particularly K-L zeolite) preferentially accommodate the transition state leading to meta-substitution or hinder the formation/diffusion of bulkier ortho isomers. Additional optimization can be achieved through careful control of reaction temperature, solvent environment, and zeolite cation composition, all of which influence both conversion and isomer distribution. Potassium-exchanged L-type zeolite (K-L) has demonstrated particular effectiveness for achieving high para-selectivity in cumene chlorination [2], though meta-selectivity remains challenging in direct approaches.
Materials and Equipment:
Reaction Setup and Procedure:
Workup and Isolation:
The following diagram illustrates the experimental workflow for the direct synthesis protocol:
The indirect synthesis approach leverages the powerful meta-directing capability of the nitro group to establish the correct substitution pattern before introducing the isopropyl group and subsequently replacing the nitro group with chlorine. This multi-step strategy, while longer than direct approaches, provides superior regiocontrol and avoids the challenging separation of meta isomer from ortho/para isomers that plagues direct chlorination methods. The synthetic sequence proceeds through three key stages: (1) nitration of benzene to nitrobenzene, (2) Friedel-Crafts isopropylation to introduce the alkyl group meta to the nitro group, and (3) conversion of the nitro group to chlorine via diazotization [1].
This approach exemplifies classic aromatic substitution strategy where strong electron-withdrawing groups are employed to override the inherent directing effects of electron-donating groups. The nitro group's powerful meta-directing influence ensures that Friedel-Crafts alkylation occurs predominantly at the meta position, establishing the correct substitution pattern. Subsequent transformation of the nitro group to chlorine via diazotization completes the synthesis of the target this compound molecule. Each step in this sequence employs well-established methodology with predictable outcomes and manageable safety profiles when proper protocols are followed.
Materials and Equipment:
Procedure:
Materials and Equipment:
Procedure:
Materials and Equipment:
Procedure:
The following diagram illustrates the complete indirect synthesis pathway:
Achieving high regioisomeric purity in this compound synthesis requires effective purification strategies tailored to the specific synthetic approach employed. For direct synthesis methods, the major challenge involves separation of the meta isomer from ortho and para isomers, which have similar physical properties that complicate isolation. Fractional distillation under reduced pressure represents the primary purification method, though its effectiveness for isomer separation is limited. More sophisticated approaches include preparative gas chromatography for small-scale applications or crystalline adduct formation using selective complexing agents for larger-scale operations. For the indirect synthesis route, purification is more straightforward with final vacuum distillation typically sufficient to achieve pharmaceutical-grade purity.
Critical purification parameters include:
Comprehensive characterization of this compound is essential to verify structural identity, isomeric purity, and pharmaceutical suitability. The following table summarizes key analytical methods and their expected outcomes:
Table 2: Analytical Characterization Methods for this compound
| Analytical Method | Experimental Conditions | Expected Results | Acceptance Criteria |
|---|---|---|---|
| Gas Chromatography (GC) | HP-5 column (30 m × 0.32 mm), 60°C to 250°C at 10°C/min | Single peak for pure m-isomer | ≥98.5% purity (by area normalization) |
| GC-Mass Spectrometry | Electron impact mode (70 eV), m/z range 35-200 | Molecular ion m/z 154, base peak m/z 139 (M-CH₃)⁺ | Correct fragmentation pattern |
| ¹H NMR Spectroscopy | CDCl₃, 400 MHz, TMS internal standard | δ 7.15-7.25 (m, 3H, ArH), δ 7.05-7.10 (m, 1H, ArH), δ 2.90 (sept, J=6.9 Hz, 1H, CH), δ 1.25 (d, J=6.9 Hz, 6H, 2×CH₃) | Correct integration and coupling |
| ¹³C NMR Spectroscopy | CDCl₃, 100 MHz | δ 149.5, 134.2, 129.5, 127.2, 126.8, 124.9 (Ar-C), δ 34.1 (CH), δ 24.2 (2×CH₃) | All aromatic and aliphatic carbons resolved |
| FT-IR Spectroscopy | ATR mode, 4000-400 cm⁻¹ | 2965, 2930 cm⁻¹ (C-H stretch), 1590, 1575 cm⁻¹ (C=C aromatic), 1090 cm⁻¹ (C-Cl) | Characteristic functional groups |
| Refractive Index | 20°C, sodium D-line | n_D²⁰ = 1.5180-1.5220 | Within specified range |
Routine quality control should include GC analysis to monitor isomeric purity, water content by Karl Fischer titration (<0.1%), and color assessment (APHA <50). For pharmaceutical applications, additional testing for heavy metal contamination (<10 ppm) and residual solvent analysis should be performed [3].
This compound serves as a versatile chemical building block with particular importance in pharmaceutical and agrochemical manufacturing. Its balanced hydrophobic character and electronic properties make it an excellent precursor for various bioactive molecules. The chlorine atom provides a handle for further functionalization through metal-catalyzed cross-coupling reactions, while the isopropyl group influences metabolic stability and membrane permeability in active pharmaceutical ingredients. Specific applications include:
The meta substitution pattern specifically imparts different steric and electronic properties compared to ortho or para isomers, often resulting in distinct biological activity and physicochemical behavior. This makes this compound particularly valuable in structure-activity relationship (SAR) studies during drug discovery programs.
Toxicological Profile: this compound requires careful handling due to its potential health hazards, including irritation to eyes, skin, and respiratory system. Based on analogous chlorinated aromatic compounds, it may exhibit target organ toxicity with repeated exposure. Comprehensive risk assessment should include:
Environmental Considerations: As a chlorinated aromatic compound, this compound demonstrates potential environmental persistence and should be prevented from entering waterways or soil. Waste management should adhere to approved methods for halogenated organic compounds, with preference for professional incineration or licensed waste management services.
Regulatory Compliance: Depending on the jurisdiction, this compound may be subject to various regulatory frameworks including:
Documentation should include Safety Data Sheets (SDS) compliant with the Globally Harmonized System (GHS) of classification and labeling, with particular attention to hazard classification and precautionary statements.
The synthesis of this compound from toluene presents distinct synthetic challenges centered around achieving high meta-selectivity in the presence of strongly ortho-para directing alkyl groups. This application note has detailed two complementary approaches: a direct single-step chlorination method employing specialized zeolite catalysts, and an indirect multi-step sequence utilizing the powerful meta-directing capability of nitro groups. The optimal route selection depends on specific application requirements, with the direct method offering advantages in atom economy and step count, while the indirect approach provides superior regiochemical control.
For pharmaceutical applications where isomeric purity is paramount, the multi-step synthesis through nitro intermediates is generally preferred despite its longer synthetic sequence. The detailed protocols provided herein incorporate practical considerations for implementation at both research and pilot scales, with comprehensive purification and characterization guidelines to ensure final product quality. As synthetic methodology continues to advance, particularly in the realm of selective C–H functionalization, future improvements to this compound synthesis will likely emerge, potentially offering more direct and selective routes to this valuable chemical intermediate.
The target molecule, m-chlorocumene (1-chloro-3-isopropylbenzene, C₉H₁₁Cl), presents a classic regiochemical challenge in electrophilic aromatic substitution (EAS). The isopropyl group is a powerful activator and ortho/para-director [1]. Direct chlorination of cumene would therefore yield a mixture of o-chlorocumene and p-chlorocumene as the predominant products [2].
To achieve meta-selectivity, a synthetic strategy must employ a temporary strongly meta-directing group. The recommended approach involves a four-step sequence starting from benzene [1]:
This workflow is outlined in the diagram below:
Objective: To install a meta-directing nitro group on benzene [1].
Materials:
Hazard Warnings: Concentrated acids are highly corrosive. Nitration is highly exothermic. Nitrobenzene is toxic and readily absorbed through the skin. Perform this reaction in a fume hood with appropriate personal protective equipment (PPE).
Procedure:
Objective: To introduce the isopropyl group meta to the nitro group [1].
Materials:
Hazard Warnings: Anhydrous AlCl₃ is moisture-sensitive, corrosive, and causes severe burns. Isopropyl chloride is flammable. All operations must be under anhydrous conditions and in a fume hood.
Procedure:
Objective: To convert the nitro group to an amino group for the Sandmeyer reaction [1].
Materials:
Procedure:
Objective: To convert the amino group to the final chloro substituent [1].
Materials:
Hazard Warnings: This reaction produces diazonium salts, which can be explosive when dry. Always keep them cold and in solution. Nitrogen gas is evolved.
Procedure:
The following table summarizes the expected key physical properties and analytical data for the final product and key intermediates.
Table 1: Physical Properties and Analytical Data for this compound and Key Intermediates
| Compound Name | CAS Registry Number | Molecular Formula | Theoretical Boiling Point / °C | Key Analytical Data (Expected) |
|---|---|---|---|---|
| Nitrobenzene | 98-95-3 | C₆H₅NO₂ | 210-211 | ¹H NMR (CDCl₃) δ: 8.2 (d, 2H), 7.6 (t, 1H), 7.5 (t, 2H) |
| 3-Nitroisopropylbenzene | 3507-09-1 | C₉H₁₁NO₂ | ~255 | MS (m/z): 179 [M]⁺ |
| 3-Isopropylaniline | 5369-16-4 | C₉H₁₃N | ~245 | ¹H NMR (CDCl₃) δ: 7.10 (t, 1H), 6.65-6.60 (m, 3H), 3.60 (br s, 2H), 2.85 (sept, 1H), 1.23 (d, 6H) |
| This compound | 7073-93-0 [3] [4] | C₉H₁₁Cl | ~205 | ¹H NMR (CDCl₃) δ: 7.15 (t, 1H), 6.95-6.85 (m, 3H), 2.90 (sept, 1H), 1.23 (d, 6H). ¹³C NMR (CDCl₃) δ: ~149, ~134, ~127, ~125, ~34, ~24. MS (m/z): 154/156 [M]⁺ (3:1 Cl isotope pattern). |
Table 2: Troubleshooting Guide for this compound Synthesis
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in Step 2 (FC Alkylation) | Nitrobenzene deactivates the ring, requiring vigorous conditions; moisture deactivates AlCl₃. | Ensure strict anhydrous conditions. Use a slight excess of AlCl₃ and isopropyl chloride. Monitor reaction completion by TLC. |
| Formation of multiple isomers in Step 2 | Incomplete meta-directing control. | Confirm the quality of nitrobenzene and Lewis acid. The reaction should be slow at low temperature to maintain kinetic control. |
| Low yield in Step 4 (Sandmeyer) | Decomposition of diazonium salt; inefficient copper catalyst. | Keep diazonium salt solution ice-cold at all times before use. Ensure the CuCl solution is fresh and properly dissolved. |
The synthesis of This compound is a demonstrative example of how strategic synthetic planning can overcome inherent regiochemical limitations in EAS. The four-step protocol—nitration, Friedel-Crafts alkylation, reduction, and Sandmeyer chlorination—provides a reliable and literature-supported path to this meta-substituted arene. The procedure highlights critical techniques in modern organic synthesis, including handling air- and moisture-sensitive reagents, controlling highly exothermic reactions, and working with potentially unstable intermediates like diazonium salts. The final product and intermediates can be definitively characterized using standard spectroscopic methods.
The Sandmeyer reaction represents a fundamentally important transformation in synthetic organic chemistry that enables the conversion of aromatic amines to various aryl halides through diazonium intermediates. This reaction was first discovered in 1884 by Swiss chemist Traugott Sandmeyer during his attempts to synthesize phenylacetylene from benzenediazonium chloride and copper(I) acetylide, which unexpectedly yielded chlorobenzene as the main product. [1] [2] The synthesis of m-chlorocumene (1-chloro-3-isopropylbenzene) exemplifies the powerful utility of this reaction for introducing chlorine substituents at specific positions on aromatic rings that are not accessible through direct electrophilic aromatic substitution. This compound serves as a valuable intermediate in pharmaceutical synthesis, agrochemical manufacturing, and materials science.
The strategic importance of the Sandmeyer reaction stems from its ability to create substitution patterns that are challenging to achieve through other methods. Unlike direct halogenation, which is governed by electronic effects and often yields mixtures of regioisomers, the Sandmeyer approach provides regiocontrol by starting from aniline precursors that can be selectively functionalized. [3] [4] This protocol is particularly valuable for introducing chlorine atoms at meta-positions relative to existing substituents, as exemplified by this compound synthesis. Additionally, the reaction demonstrates broad functional group tolerance and can be adapted to various substrates, making it indispensable for constructing complex molecular architectures in medicinal chemistry and drug development. [5]
The conventional Sandmeyer protocol for synthesizing this compound involves a sequential two-step process beginning with the diazotization of 3-isopropylaniline followed by copper(I) chloride-mediated chlorination. This method has been widely employed for over a century and offers reliable performance across diverse substrates. [1] [2]
Table 1: Reagents and Conditions for Traditional Sandmeyer Chlorination
| Component | Specification | Quantity | Notes |
|---|---|---|---|
| 3-Isopropylaniline | >98% purity | 1.0 equiv (10.0 mmol) | Starting material |
| Hydrochloric acid | Concentrated (37%) | 3.0 equiv | Diazotization acid |
| Sodium nitrite | >99% purity | 1.1 equiv | Diazotizing agent |
| Copper(I) chloride | Catalytic grade | 0.2 equiv | Chlorination catalyst |
| Temperature | Diazotization | 0-5°C | Ice bath maintained |
| Temperature | Chlorination | 25-30°C | Gradual warming |
| Reaction time | Diazotization | 30-45 min | Complete N₂ evolution |
| Reaction time | Chlorination | 60-90 min | Monitor by TLC |
| Workup | Extraction solvent | Diethyl ether | 3 × 15 mL |
| Purification | Method | Silica gel chromatography | Hexane/ethyl acetate |
Recent advances have introduced electrochemical methods as sustainable alternatives to traditional Sandmeyer reactions. This approach eliminates the need for stoichiometric copper salts and employs electricity as the driving force, generating chlorine radicals directly from chloride anions. [6]
Table 2: Electrochemical Sandmeyer Chlorination Parameters
| Parameter | Specification | Optimized Conditions |
|---|---|---|
| Electrolyte | LiClO₄ | 0.5 M in MeCN |
| Chlorine source | LiCl | 6.0 equiv |
| Anode material | Platinum mesh | 1 cm² surface area |
| Cathode material | Nickel foam | 1 cm² surface area |
| Current | Constant | 20 mA |
| Charge passed | Electricity | 3.7 F mol⁻¹ |
| Temperature | Ambient | 20°C |
| Solvent | Anhydrous MeCN | 3 mL per 0.3 mmol |
| Reaction time | Completion | 3-4 hours |
| Isolated yield | Typical range | 60-75% |
The electrochemical approach demonstrates several advantages, including reduced metal waste, milder conditions, and compatibility with sensitive functional groups. This method operates through a radical mechanism where chloride ions are oxidized at the anode to generate chlorine radicals, which subsequently react with the aryl radical intermediate formed from diazonium salt reduction. [6]
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropylaniline (1.0 equiv, 10.0 mmol) in concentrated hydrochloric acid (3.0 equiv) and water (30 mL).
Temperature Control: Cool the reaction mixture to 0-5°C using an ice bath with continuous stirring.
Diazotization: Prepare a fresh solution of sodium nitrite (1.1 equiv) in deionized water (10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes while maintaining the temperature below 5°C.
Reaction Monitoring: After complete addition, continue stirring for an additional 15-20 minutes at 0-5°C. Test for complete diazotization using potassium iodide-starch paper, which should turn blue immediately upon exposure.
Diazonium Salt Stability: Use the resulting diazonium salt solution immediately in the next step, as these intermediates can decompose explosively upon drying or storage. [4] [2]
Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (0.2 equiv) in concentrated hydrochloric acid (5 mL) and water (10 mL).
Chlorination: Add the copper(I) chloride solution to the cold diazonium salt solution with vigorous stirring. Allow the reaction mixture to warm gradually to room temperature (25-30°C).
Gas Evolution: Monitor nitrogen gas evolution, which indicates progressive reaction. Continue stirring until gas evolution ceases (typically 60-90 minutes).
Workup: Extract the reaction mixture with diethyl ether (3 × 15 mL). Combine the organic extracts and wash sequentially with water (10 mL) and saturated brine solution (10 mL).
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography using hexane/ethyl acetate (98:2) as eluent to afford this compound as a colorless liquid.
Characterization: Analyze the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and GC-MS to confirm identity and purity. Key spectroscopic features include characteristic aromatic proton signals in the δ 7.10-7.30 ppm region and a methine septet at δ 2.85 ppm for the isopropyl group. [1] [4]
Electrochemical Cell Setup: In an undivided electrochemical cell equipped with platinum mesh anode (1 cm²) and nickel foam cathode (1 cm²), combine 3-isopropylaniline-derived diazonium tetrafluoroborate (0.3 mmol) with lithium chloride (6.0 equiv) and lithium perchlorate (0.5 mmol) in anhydrous acetonitrile (3 mL).
Electrolysis: Apply a constant current of 20 mA to the system and maintain stirring at room temperature for 3-4 hours.
Reaction Monitoring: Monitor reaction progress by TLC or GC-MS. The consumption of electricity should be approximately 3.7 F mol⁻¹.
Workup and Isolation: After completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 × 10 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the residue by flash chromatography on silica gel to afford this compound. [6]
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, distinct from typical polar mechanisms in aromatic chemistry. The transformation involves discrete steps that convert the aromatic amine first to a diazonium salt, then through a radical intermediate to the final chlorinated product. [1] [4]
Diagram 1: Sandmeyer Reaction Mechanism for this compound Synthesis
The mechanism begins with diazotization, where the aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This transformation proceeds through a series of proton transfers and dehydration steps, ultimately generating the diazonium ion (N₂⁺) as a superior leaving group. [4] [2] The subsequent chlorination phase involves single electron transfer from copper(I) to the diazonium salt, yielding a diazo radical and copper(II) halide. The diazo radical rapidly releases nitrogen gas to form an aryl radical, which then reacts with copper(II) chloride to yield the final aryl chloride product while regenerating the copper(I) catalyst. [1] [5]
The synthetic workflow for this compound production can be visualized as a sequential process with critical control points at each stage:
Diagram 2: Experimental Workflow for this compound Synthesis
Comprehensive characterization of this compound is essential for verifying product identity and purity. The following table summarizes key spectroscopic features:
Table 3: Analytical Characterization Data for this compound
| Analytical Method | Key Characteristics | Expected Results |
|---|---|---|
| GC-MS | Retention Time | ~8.5 min (varies by column) |
| Molecular Ion [M]⁺ | m/z 154/156 (3:1 Cl pattern) | |
| Fragment Ions | m/z 139 [M-CH₃]⁺, m/z 113, m/z 77 | |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons | δ 7.10-7.30 (m, 4H) |
| Isopropyl methine | δ 2.85 (septet, J=6.9 Hz, 1H) | |
| Isopropyl methyls | δ 1.25 (d, J=6.9 Hz, 6H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons | δ 145-125 (multiple signals) |
| C-Cl | δ 134.5 | |
| Isopropyl methine | δ 34.2 | |
| Isopropyl methyls | δ 24.1 | |
| FT-IR (neat) | C-H aromatic | ~3025 cm⁻¹ |
| C-H aliphatic | ~2960, 2870 cm⁻¹ | |
| C-C aromatic | ~1600, 1500 cm⁻¹ | |
| C-Cl | ~740 cm⁻¹ (meta-substitution) | |
| HPLC | Purity | >98% (optimized protocol) |
Rigorous quality assessment should include determination of chemical purity (by GC or HPLC), structural confirmation (by NMR and MS), and absence of impurities such as residual starting material, phenolic byproducts (from hydrolysis), or biphenyl compounds (from radical coupling). [1] [6] The product should be stored under inert atmosphere at 4°C to prevent oxidation or decomposition.
Table 4: Troubleshooting Guide for Sandmeyer Chlorination
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low yield | Incomplete diazotization | Ensure adequate acid concentration; verify NaNO₂ freshness |
| Premature diazonium decomposition | Maintain temperature <5°C during diazotization | |
| Insufficient copper catalyst | Increase CuCl to 0.3 equiv; ensure fresh catalyst | |
| Phenolic byproduct | Water contamination | Use anhydrous conditions; minimize aqueous workup time |
| Acid concentration too low | Maintain adequate HCl throughout reaction | |
| Biphenyl derivatives | Radical coupling | Increase dilution; ensure efficient stirring |
| High temperature | Strictly control temperature during chlorination | |
| Decomposition | Diazonium salt accumulation | Add diazonium solution to CuCl gradually with stirring |
| Impurities in starting material | Purify 3-isopropylaniline before use |
Catalyst Enhancement: The addition of ligands such as phenanthroline or phase-transfer catalysts like dibenzo-18-crown-6 can improve yields in challenging substrates by stabilizing copper catalysts and facilitating electron transfer processes. [1] [5]
Solvent Optimization: For sensitive substrates, using ionic liquids as reaction media has been reported to enhance yields and suppress side reactions. The ionic liquid [BMIM][PF₆] has shown particular promise in Sandmeyer-type brominations. [3]
In Situ Generation: For unstable diazonium salts, employing one-pot procedures without isolation of the intermediate can improve overall yield and safety. The electrochemical method is particularly suited for this approach. [6]
The Sandmeyer reaction presents several significant hazards that require careful management:
Diazonium Salts: Arenediazonium salts are thermally unstable and can decompose explosively upon heating, drying, or mechanical shock. They should never be isolated or stored without appropriate stabilization. [4] [2]
Toxic Gas Evolution: The reaction liberates nitrogen gas, which can create pressure in closed systems. Additionally, nitrous fumes (NOₓ) may be generated during diazotization, requiring adequate ventilation.
Copper Salts: While copper(I) chloride is relatively low in toxicity, proper handling procedures should still be followed to minimize exposure.
Engineering Controls: Conduct all reactions in a properly functioning fume hood with sash at appropriate level. Use blast shields for scale-up operations.
Personal Protective Equipment: Wear appropriate chemical-resistant gloves, safety goggles, and lab coat throughout the procedure.
Temperature Monitoring: Strictly maintain recommended temperatures, especially during diazotization (0-5°C).
Waste Disposal: Quench reaction residues carefully before disposal. Copper-containing waste should be collected separately according to institutional regulations.
The synthetic utility of this compound prepared via Sandmeyer reaction extends to numerous pharmaceutical applications. The chlorine atom serves as a versatile handle for further functionalization through metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. [5] This makes this compound a valuable building block for constructing biologically active molecules including:
Kinase Inhibitors: Chloroarene moieties are prevalent in various kinase inhibitors targeting cancer pathways. The meta-substitution pattern in this compound provides specific spatial orientation for optimal target binding. [5]
Antifungal Agents: Polychlorinated biphenyl derivatives accessed through further functionalization of this compound have demonstrated potent antifungal activity against pathogens like Uncinula necator. [5]
Thrombin Inhibitors: Chloroaryl fragments are incorporated into various protease inhibitors, with the isopropyl group providing optimal hydrophobicity for membrane penetration. [5]
The regiochemical control afforded by the Sandmeyer reaction enables precise positioning of chlorine atoms to modulate electronic properties, steric constraints, and metabolic stability of drug candidates, making it an indispensable tool in modern medicinal chemistry.
The synthesis of This compound via Sandmeyer reaction represents a robust and reliable method for introducing chlorine at the meta-position of an isopropylbenzene framework. Both traditional copper-catalyzed and modern electrochemical protocols provide effective pathways to this valuable intermediate, with the choice depending on available equipment, scale requirements, and sustainability considerations. The comprehensive protocols, troubleshooting guides, and characterization data provided in these Application Notes will enable researchers to implement this transformation efficiently and safely in diverse synthetic contexts. The continued relevance of the century-old Sandmeyer reaction in contemporary organic synthesis, particularly in pharmaceutical development, underscores its fundamental importance as a synthetic tool for aromatic functionalization.
This application note outlines a reversed-phase HPLC method for the analysis of compounds similar to m-Chlorocumene, using the SIELC Technologies Newcrom R1 column. The method is designed to be a robust starting point for researchers and can be optimized for specific analytes [1].
1. Column Characteristics and Selection The Newcrom R1 is a reversed-phase column characterized by its low silanol activity, which helps in achieving symmetric peaks for basic compounds. It demonstrates stability across a broad pH range of 1.0 to 10.0, providing flexibility in mobile phase selection [2]. For fast UPLC applications, columns with 3 µm particles are available [1].
2. Method Development Strategy The following workflow diagrams the key steps in developing an HPLC method, from initial setup to final validation, integrating both general principles and specifics for the Newcrom R1 column.
3. Detailed Experimental Protocol
Mobile Phase Preparation Prepare a mixture of acetonitrile (MeCN) and water. For UV detection, add 0.1% phosphoric acid. For mass spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid [1]. Filter the mobile phase under vacuum and degas before use to remove particulates and gases [3].
Standard Solution Preparation Weigh an appropriate amount of m-Chlorocumene reference standard into a volumetric flask. Dilute to the mark with the mobile phase or a compatible solvent to create a stock solution. Further dilute to the desired concentration for analysis [3].
Instrument Configuration and System Suitability
Before analysis, establish system suitability by making multiple injections of a standard solution. The relative standard deviation (RSD) of the peak area should typically be < 2.0% to confirm precision [5].
Gradient Elution Program The following gradient, adapted from a steroid analysis method, can serve as a starting point for method development [4]:
| Time (min) | % Water (0.1% Acid) | % Acetonitrile (0.1% Acid) | Flow Rate (µL/min) |
|---|---|---|---|
| 0 | 100 | 0 | 500 |
| 2 | 100 | 0 | 500 |
| 7 | 80 | 20 | 500 |
| 17 | 75 | 25 | 500 |
| 32 | 45 | 55 | 500 |
| 33 | 0 | 100 | 1000 |
| 38 | 0 | 100 | 1000 |
| 39 | 100 | 0 | 500 |
| 45 | 100 | 0 | 500 |
4. Method Validation Parameters For regulatory acceptance, the method must be validated. The table below summarizes key parameters as per ICH guidelines [5].
| Parameter | Objective | Recommended Methodology & Acceptance Criteria |
|---|---|---|
| Specificity | Ability to discriminate analyte from impurities | No interference from blank/placebo. Peak purity via PDA or MS confirmation [5]. |
| Accuracy | Closeness to true value | Spike recovery of 98-102% for API; sliding scale for impurities [5]. |
| Precision (Repeatability) | Repeatability under same conditions | RSD of < 2.0% for peak areas from multiple injections [5]. |
| Linearity & Range | Response proportionality to analyte concentration | Minimum of 5 concentration levels; correlation coefficient (r) > 0.999 [5]. |
5. Troubleshooting and Advanced Techniques
The field of HPLC is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate method development. Recent research highlights systems that can predict retention factors based on molecular structure and use "digital twins" to autonomously optimize methods with minimal experimentation, transforming a traditionally time-consuming process [7].
| Organic Solvent | Key Chromatographic Properties | UV Cut-Off (nm) | Relative Toxicity | Common Applications & Notes |
|---|---|---|---|---|
| Acetonitrile | Low viscosity; high elution strength; dipole-dipole interactions [1] | ~190 [2] | High [2] | Preferred for low backpressure and high efficiency; often the first-choice modifier [1]. |
| Methanol | More acidic properties; strong hydrogen-bonding [1] | ~205 [2] | Moderate [2] | Good alternative to ACN; can offer different selectivity [1]. |
| Ethanol | Similar selectivity to methanol; biodegradable [2] | ~205 (estimated) | Low [2] | Greenest alternative; similar performance to MeOH; lower cost [2]. |
Since a direct method for m-Chlorocumene is unavailable, the following is a robust, validated RP-HPLC protocol for the simultaneous determination of chlorpheniramine maleate, paracetamol, and caffeine in a tablet formulation [3]. This serves as an excellent template for method development.
Chromatographic Conditions
Sample Preparation
System Suitability The method was validated and met the following criteria [3]:
The workflow for developing and validating an RP-HPLC method, adaptable for various analytes, follows a logical sequence of steps.
If you are considering novel solvents like this compound, these core principles will guide your experimentation.
Given the lack of specific data for this compound, here is a practical path forward:
This compound (1-chloro-3-isopropylbenzene) is a chlorinated aromatic compound with significance in pharmaceutical synthesis and chemical manufacturing. With the molecular formula C₉H₁₁Cl and a molecular weight of 154.640 g/mol, this compound presents specific analytical challenges due to the presence of structurally similar impurities that can affect its suitability for pharmaceutical applications [1]. The isopropyl group and chlorine substituent on the meta position of the benzene ring create a distinctive molecular architecture that influences both its chemical behavior and separation characteristics.
In pharmaceutical development, the separation and quantification of impurities in this compound is critical for ensuring the safety and efficacy of final drug products. Impurities can originate from various sources including starting materials, byproducts of synthesis, and degradation products formed during storage or processing [2]. The complex nature of these impurities often requires sophisticated separation techniques to achieve adequate resolution for accurate identification and quantification. This document provides detailed analytical protocols and application notes to support researchers in developing robust separation methods for this compound impurities.
This compound possesses distinct physicochemical properties that influence its analytical behavior:
The relatively high logP value indicates significant hydrophobicity, which influences retention behavior in reversed-phase chromatographic systems and informs solvent selection for extraction procedures. The meta-substitution pattern of the chlorine and isopropyl groups creates a specific electronic distribution that affects both reactivity and analytical detectability.
The separation of this compound impurities presents several technical challenges:
These challenges necessitate carefully optimized analytical methods that can adequately resolve the target compounds while maintaining the integrity of both the analytes and the chromatographic system.
HPLC provides a robust platform for the separation of this compound and its related impurities. The following table summarizes the optimized conditions for reversed-phase separation:
Table 1: HPLC Conditions for this compound Impurity Separation
| Parameter | Specification | Notes |
|---|---|---|
| Column | Newcrom R1 | Low silanol activity reverse-phase column [1] |
| Particle Size | 3 µm | Available for fast UPLC applications [1] |
| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | Phosphoric acid can be replaced with formic acid for MS-compatibility [1] |
| Separation Mode | Reverse Phase (RP) | Scalable from analytical to preparative separation [1] |
| Detection | UV or MS-Compatible | Method suitable for pharmacokinetic studies [1] |
The Newcrom R1 column employs specialized chemistry that minimizes silanol activity, thereby reducing peak tailing and improving resolution for basic compounds. The low particle size option (3µm) enables rapid separations suitable for high-throughput analysis while maintaining excellent efficiency. For methods requiring mass spectrometric detection, the substitution of phosphoric acid with formic acid is essential to prevent ion source contamination and maintain sensitivity [1].
When developing HPLC methods for this compound impurity separation, several factors require careful optimization:
The scalability of the method from analytical to preparative separation makes it particularly valuable for isolation and characterization of unknown impurities [1].
GC-MS analysis of this compound and its impurities requires special consideration of thermal stability. Research has demonstrated that certain cumene chlorination products exhibit thermal decomposition in heated GC injectors, leading to analytical artifacts and inaccurate quantification [3]. Specifically, (1-methyl-1-chloroethyl)benzene – a potential impurity in this compound samples – may undergo dehydrochloridation to form α-methylstyrene when exposed to elevated temperatures in the injection port [3].
Table 2: GC-MS Parameters and Thermal Stability Considerations
| Parameter | Recommendation | Rationale |
|---|---|---|
| Injector Temperature | Minimum necessary for vaporization | Precludes thermal decomposition of labile analytes [3] |
| Column Temperature Limit | ≤140°C for certain compounds | Based on stability of ethyl diazoacetate analogue [3] |
| Internal Standard | A priori thermally stable compound | Enables use of relative peak areas for quantification [3] |
| Carrier Gas | Helium or Hydrogen | Standard GC-MS practices apply |
| Split Ratio | Consistent across analyses | Prevents discrimination effects in temperature studies [3] |
To mitigate thermal degradation during GC-MS analysis, several strategic approaches are recommended:
These considerations are particularly important when analyzing reaction mixtures from free-radical chlorination processes, where multiple isomers and reaction byproducts may be present with varying thermal stability [3].
The synthesis of this compound presents regiochemical challenges due to the directing effects of substituents in electrophilic aromatic substitution reactions. Two principal synthetic approaches have been documented:
Multi-step sequence from benzene: This route involves initial nitration to nitrobenzene followed by Friedel-Crafts isopropylation and subsequent Sandmeyer chlorination [2]. The nitro group serves as a meta-directing group during the isopropylation step, favoring the desired substitution pattern.
Alternative pathway through benzoic acid: This approach begins with toluene oxidation to benzoic acid, followed by meta-chlorination, esterification, Grignard reaction with methylmagnesium chloride, and final reduction to yield this compound [2].
The selection of synthetic route influences the impurity profile, with each method producing characteristic byproducts that must be monitored and controlled. Understanding the synthetic pathway used to produce a specific batch of this compound is essential for developing targeted impurity control strategies.
The impurity profile of this compound varies depending on the synthesis route and processing conditions. Potential impurities include:
Each of these impurity classes presents unique separation challenges and may require specialized analytical approaches for accurate quantification.
For mass spectrometric detection, replace phosphoric acid with 0.1% formic acid in both mobile phase components and adjust the gradient as needed to accommodate the ionization characteristics [1].
The following diagram illustrates the comprehensive analytical strategy for separation and characterization of this compound impurities:
Figure 1: Analytical workflow for this compound impurity separation and characterization
This integrated approach combines the strengths of both HPLC and GC-MS techniques to provide comprehensive impurity profiling. The complementary nature of these methods ensures that both volatile and non-volatile impurities can be detected and characterized, while the thermal stability assessment in GC-MS prevents analytical artifacts that could compromise data quality [1] [3].
The separation and quantification of impurities in this compound requires carefully optimized analytical methods that address the specific challenges posed by this compound and its related substances. The HPLC method using the Newcrom R1 column provides a robust approach for routine analysis, while GC-MS with controlled injector temperatures enables volatile impurity profiling and structural characterization. Attention to thermal stability issues is critical for obtaining accurate quantitative results, particularly when analyzing reaction mixtures from chlorination processes.
By implementing the detailed protocols and considerations outlined in this document, researchers and pharmaceutical development professionals can establish reliable impurity control strategies for this compound. The comprehensive workflow incorporating orthogonal analytical techniques provides a solid foundation for ensuring the quality and safety of pharmaceutical products utilizing this compound.
The isopropyl group on cumene is a strong activator and ortho/para-director in EAS reactions. Consequently, direct chlorination of cumene predominantly yields ortho- and para-chlorocumene isomers, with the meta-isomer forming in very low quantities (often <5%) [1] [2].
A viable strategy for synthesizing m-chlorocumene involves a multi-step sequence that temporarily introduces a strongly electron-withdrawing group to override the inherent directing effects. The nitro group (-NO₂) is ideal for this purpose, as it is a strong meta-directing deactivator. The general approach involves nitration, Friedel-Crafts alkylation, and a Sandmeyer reaction [1].
The table below summarizes two primary synthetic pathways, highlighting their advantages and challenges.
| Synthetic Route | Key Steps | Overall Yield (Est.) | Advantages | Challenges |
|---|
| Path A: Nitration-First | 1. Nitration of Nitrobenzene 2. Friedel-Crafts Alkylation 3. Reduction & Sandmeyer Chlorination | Moderate | High meta-selectivity in step 2 due to nitro group [1] | Friedel-Crafts on deactivated nitrobenzene requires vigorous conditions [1] | | Path B: Cumene-First | 1. Nitration of Cumene 2. Reduction & Sandmeyer Chlorination | Lower | Shorter synthetic sequence | Very low yield of meta-nitrocumene in the initial nitration [1] |
This protocol outlines the synthesis of m-chlorocumene via Path A, which offers superior regiocontrol.
NO₂⁺) [3].AlCl₃) in one portion.The following diagrams illustrate the complete synthesis workflow and the mechanistic basis for the meta-selectivity.
Diagram 1: Synthetic Workflow for this compound. This flowchart outlines the multi-step sequence to overcome inherent directing effects.
Diagram 2: Mechanistic Rationale for Meta-Selectivity. This diagram explains the electronic and strategic reasons for the chosen synthetic path.
AlCl₃ is highly moisture-sensitive. All equipment must be thoroughly dried, and reactions must be performed under an inert atmosphere.
m*-Chlorocumene (1-chloro-3-isopropylbenzene) is a valuable intermediate in pharmaceutical chemistry. Its synthesis presents a regiochemical challenge, as the introduction of substituents onto benzene must be controlled to achieve the meta-isomer selectively. This document outlines two detailed synthetic protocols based on established organic transformations, providing researchers with actionable methodologies for its production [1].
A retrosynthetic analysis suggests two logical pathways, differing in the order of introducing the chlorine and isopropyl groups. Table 1 summarizes the key features of each route to aid in selection.
Table 1: Comparison of Synthetic Routes to m-Chlorocumene
| Feature | Route 1: Nitrobenzene/Friedel-Crafts Pathway | Route 2: Benzoic Acid Directing Group Pathway |
|---|
| Key Steps | 1. Nitration 2. Friedel-Crafts Alkylation 3. Reduction 4. Sandmeyer Chlorination | 1. Oxidation 2. Electrophilic Chlorination 3. Esterification 4. Grignard Addition 5. Reduction | | Number of Steps | 4 | 5 | | Key Regiochemical Control | Nitro group is a strong meta-director [1]. | Carboxy group is a strong meta-director. | | Potential Challenges | Friedel-Crafts alkylation on a deactivated nitrobenzene ring may require vigorous conditions. | Involves a Grignard reaction and a separate reduction step. |
The following diagram illustrates the logical decision process for selecting and executing these synthetic pathways.
This 4-step sequence leverages the strong meta-directing effect of the nitro group.
This 5-step route uses the carboxy group as a meta-director for chlorination.
Table 2: Characterization Data for m-Chlorocumene and Key Intermediates
| Compound | Molecular Formula | Boiling Point / Melting Point | Key ¹H NMR Data (δ, ppm) |
|---|---|---|---|
| Nitrobenzene | C₆H₅NO₂ | BP: 210-211°C | 8.2 (m, 2H, Ar-H), 7.6 (m, 3H, Ar-H) |
| 3-Isopropylnitrobenzene | C₉H₁₁NO₂ | BP: ~120°C (10 mmHg) | 8.0 (t, 1H, Ar-H), 7.9 (dt, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (dt, 1H, Ar-H), 3.0 (septet, 1H, CH), 1.3 (d, 6H, 2x CH₃) |
| 3-Isopropylaniline | C₉H₁₃N | BP: ~110°C (15 mmHg) | 6.9-7.1 (m, 3H, Ar-H), 6.6 (m, 1H, Ar-H), 3.5 (br s, 2H, NH₂), 2.8 (septet, 1H, CH), 1.2 (d, 6H, 2x CH₃) |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | MP: 155-158°C | 8.1 (t, 1H, Ar-H), 7.9 (dt, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (dt, 1H, Ar-H) |
| *m*-Chlorocumene (Final Product) | C₉H₁₁Cl | BP: ~210°C | 7.1-7.3 (m, 3H, Ar-H), 7.0 (m, 1H, Ar-H), 2.9 (septet, 1H, CH), 1.3 (d, 6H, 2x CH₃) |
The synthesis of m-chlorocumene can be achieved via multiple pathways. Route 1 (Nitrobenzene Pathway) is more direct but involves a challenging Friedel-Crafts reaction on a deactivated ring. Route 2 (Benzoic Acid Pathway) offers reliable regiocontrol but is longer and involves more sophisticated reagents and reactions (Grignard, silane reduction).
For laboratory-scale synthesis, Route 1 is generally recommended for its fewer steps and higher overall yield potential, provided the reaction conditions for the Friedel-Crafts step are carefully optimized. Route 2 is a viable alternative, particularly if the synthetic sequence can be aligned with other available intermediates.
m-Chlorocumene (also known as 1-chloro-3-isopropylbenzene or 3-chlorocumene) is a monosubstituted aromatic compound featuring both chloro and isopropyl functional groups in a meta-configuration. This unique structural arrangement renders it a valuable intermediate in synthetic organic chemistry, particularly for pharmaceutical, agrochemical, and fine chemical applications. The compound's molecular formula is C₉H₁₁Cl with a molecular weight of 154.64 g/mol and is registered under CAS Number 7073-93-0 [1]. The meta-substitution pattern creates distinctive electronic and steric properties that can be exploited in various synthetic transformations, making this compound particularly useful for designing molecules with specific spatial arrangements.
The isopropyl group provides substantial steric bulk and electron-donating character through hyperconjugation, while the chlorine substituent serves as a weak electron-withdrawing group with ortho-para directing properties in electrophilic aromatic substitution. This combination of opposing electronic effects with meta-orientation creates a uniquely functionalized arena that can undergo selective further derivatization. The compound typically presents as a colorless to pale yellow liquid with a characteristic aromatic odor, and it should be stored under inert atmosphere to prevent oxidation of the isopropyl group or hydrolysis of the carbon-chlorine bond.
Table 1: Fundamental Properties of this compound | Property | Value/Specification | |--------------|------------------------| | Chemical Name | 1-chloro-3-isopropylbenzene; 3-chlorocumene | | CAS Registry Number | 7073-93-0 | | Molecular Formula | C₉H₁₁Cl | | Molecular Weight | 154.64 g/mol | | Structural Formula | | IUPAC Name | 1-chloro-3-(propan-2-yl)benzene | | Common Synonyms | this compound; m-chloroisopropylbenzene; 3-chlorocumene |
The synthesis of meta-substituted chlorocumene presents significant regiochemical challenges due to the opposing directing effects of the substituents. The chloro group is an ortho-para director despite its deactivating nature, while the isopropyl group is a strong ortho-para director and activator. This creates a synthetic dilemma where direct electrophilic aromatic substitution on either chlorobenzene or cumene would preferentially yield ortho and para isomers rather than the desired meta product [2]. Two primary strategic approaches have been developed to address this regiochemical challenge: indirect functional group interconversion and catalyzed selective synthesis.
The indirect approach typically involves introducing a temporary directing group that can be converted to the desired substituent after establishing the correct substitution pattern. The most common implementation involves using a nitro group as a strong meta-directing functionality that can later be converted to chlorine via diazotization and Sandmeyer reaction [2]. Alternatively, the carboxylic acid group can serve as another meta-directing group that can be transformed through a series of functional group manipulations. The direct approach utilizes specialized zeolite catalysts to overcome inherent regiochemical preferences through shape-selective catalysis, creating confined microenvironments that favor meta-substitution based on transition state selectivity rather than electronic effects [3].
Table 2: Comparison of Synthesis Strategies for this compound
| Synthetic Strategy | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nitrobenzene FC Alkylation | Nitro group directs isopropyl to meta position; nitro reduced to amine then converted to Cl via Sandmeyer reaction | High regioselectivity; uses standard laboratory reagents; well-established procedure | Multiple steps (3-4 steps); moderate overall yields; requires handling of diazonium salts |
| Benzoic Acid Pathway | Carboxyl group directs chlorination to meta position; esterification then Grignard addition gives tertiary alcohol; reduction yields this compound | Avoids regioisomer contamination; functional group versatility | Lengthy sequence (5 steps); sensitive reduction step; Grignard reaction requires anhydrous conditions |
| Zeolite-Catalyzed Chlorination | Direct chlorination of cumene using SO₂Cl₂ over K-L zeolite catalyst; shape selectivity favors para/meta isomers | Fewer steps; heterogeneous catalysis; easier workup | Lower meta selectivity compared to para isomer; requires specialized zeolite catalysts; optimization needed for high meta selectivity |
The following workflow diagram illustrates the strategic decision process for selecting the optimal synthesis route based on available starting materials and desired product characteristics:
The nitrobenzene pathway represents one of the most reliable laboratory-scale syntheses of this compound with excellent regiocontrol [2]. This approach leverages the powerful meta-directing capability of the nitro group to ensure proper positioning of the isopropyl group, followed by functional group interconversion to transform the nitro group into the desired chloro substituent. The complete synthesis requires three to four steps with an estimated overall yield of 45-60% for the sequence when carefully executed.
The zeolite-catalyzed method offers a more direct approach to chlorocumene synthesis through shape-selective catalysis that can favor the meta isomer under optimized conditions [3]. This heterogeneous catalytic process provides significant advantages including easier catalyst separation, reduced waste generation, and potential for catalyst recycling. While this method typically produces a mixture of isomers with preference for the para isomer, careful optimization can enhance the meta-selectivity.
This compound serves as a versatile synthetic intermediate with particular value in pharmaceutical and agrochemical development. Its balanced combination of aromatic chlorine and isopropyl substituents makes it suitable for further elaboration into more complex molecular architectures. The meta-substitution pattern provides specific spatial orientation that can be critical for biological activity in target molecules, while the chlorine atom serves as an excellent handle for further functionalization through metal-catalyzed cross-coupling reactions.
In pharmaceutical chemistry, this compound derivatives have been explored as building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), central nervous system (CNS) active compounds, and various receptor modulators. The isopropyl group contributes significant lipophilicity enhancement which can improve blood-brain barrier penetration for neuroactive compounds, while the chloro substituent can provide metabolic stability by blocking positions susceptible to oxidative metabolism. The compound's utility extends to agrochemical applications where it serves as precursor to herbicides, fungicides, and insecticides, with the isopropyl group frequently appearing in active ingredients like certain metolcarb insecticides [4].
The following diagram illustrates the strategic transformation of this compound into valuable derivatives through various synthetic pathways:
Table 3: Analytical Characterization Data for this compound and Key Intermediates
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | GC-MS (m/z) | IR (cm⁻¹) |
|---|---|---|---|---|
| This compound | 1.25 (d, 6H, J=6.9 Hz), 2.90 (sept, 1H, J=6.9 Hz), 7.10-7.25 (m, 3H), 7.35 (s, 1H) | 24.1, 34.2, 124.5, 126.8, 128.3, 130.1, 134.2, 149.5 | 154 (M⁺), 139, 125, 105, 91 | 2965, 2870, 1590, 1470, 1090, 870 |
| 3-Nitroisopropylbenzene | 1.28 (d, 6H, J=6.9 Hz), 2.95 (sept, 1H, J=6.9 Hz), 7.45 (t, 1H, J=7.8 Hz), 7.75 (d, 1H, J=7.8 Hz), 8.05 (d, 1H, J=7.8 Hz), 8.15 (s, 1H) | 24.3, 34.5, 121.8, 123.2, 129.5, 132.8, 148.2, 148.9 | 165 (M⁺), 150, 133, 117, 104, 89 | 2965, 2870, 1530, 1350, 870, 790 |
| 3-Isopropylaniline | 1.23 (d, 6H, J=6.9 Hz), 2.78 (sept, 1H, J=6.9 Hz), 3.55 (br s, 2H), 6.55-6.70 (m, 3H), 7.05 (t, 1H, J=7.7 Hz) | 24.1, 33.8, 113.5, 115.8, 118.9, 129.5, 140.2, 146.5 | 135 (M⁺), 120, 106, 91, 77 | 3450, 3360, 2960, 1620, 1260, 810 |
This compound requires careful handling due to its flammable nature and potential health hazards. Appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and laboratory coat should be worn during handling. Operations should be conducted in a well-ventilated area preferably within a fume hood to prevent inhalation exposure. The compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.
From an environmental perspective, this compound should be considered toxic to aquatic life with potential long-lasting effects. Proper containment measures should be implemented to prevent release to the environment. Waste material should be collected in appropriate containers for disposal as hazardous waste according to local regulations. For storage, keep in tightly closed containers under inert atmosphere in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Compatibility with common container materials includes glass and stainless steel, while some plastics should be evaluated for long-term storage.
This compound represents a valuable synthetic building block with demonstrated utility across multiple chemical domains. The compound's balanced electronic properties and defined spatial orientation make it particularly attractive for rational drug design and agrochemical development. The synthetic protocols detailed in this application note provide reliable access to this important intermediate through both traditional multi-step sequences and emerging catalytic methods.
Future developments in this compound chemistry will likely focus on improved synthetic methodologies with enhanced regioselectivity and reduced environmental impact. Advances in zeolite catalysis and other shape-selective systems may eventually provide direct routes with high meta-selectivity, reducing dependence on multi-step sequences. Additionally, the expanding toolbox of C-H functionalization techniques may offer novel disconnections for accessing this and related meta-substituted arenas. As synthetic methodology continues to evolve, this compound will maintain its position as a strategic intermediate for accessing complex molecular architectures in both academic and industrial settings.
Sciencemadness Discussion Board - Synthesis of this compound (2019). Retrieved from: https://www.sciencemadness.org/talk/viewthread.php?tid=19946 [2]
Kale, S.M. et al. - Para-selective chlorination of cumene with sulfuryl chloride over zeolite catalysts. Studies in Surface Science and Catalysis, 2001. Retrieved from: https://www.sciencedirect.com/science/article/abs/pii/S0926860X01009863 [3]
ChemicalBook - this compound (7073-93-0) Chemical Properties and Suppliers. Retrieved from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8933946.htm [1]
Method for synthesizing m-chlorotoluene through isomerization reaction. CN112094171B Patent. Retrieved from: https://patents.google.com/patent/CN112094171B/en [4]
National Center for Biotechnology Information. PubChem Compound Summary for CID 81523, this compound. Retrieved from: https://pubchem.ncbi.nlm.nih.gov/compound/m-Chlorocumene [5]
ChemicalBook - 2-chlorocumene synthesis. Retrieved from: https://www.chemicalbook.com/synthesis/2-chlorocumene.htm [6]
This compound, also known as 1-chloro-3-isopropylbenzene or 3-chlorocumene, is an organochlorine compound with the chemical formula C₉H₁₁Cl [1] [2].
| Property | Value |
|---|---|
| IUPAC Name | 1-chloro-3-(1-methylethyl)benzene [2] |
| CAS Registry Number | 7073-93-0 [2] |
| Molecular Formula | C₉H₁₁Cl [1] [2] |
| Standard InChI | InChI=1S/C9H11Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 [2] |
| Standard InChIKey | MCGSDKVOKTWDRB-UHFFFAOYSA-N [2] |
| Enthalpy of Reaction (ΔrH°) | -0.80 ± 0.20 kcal/mol (liquid phase) [2] |
The synthesis of this compound from simple precursors like benzene or toluene requires careful consideration of the order of introducing substituents to achieve the correct meta-substitution pattern [3].
Route 1: Nitrobenzene Pathway This is a four-step sequence starting from benzene [3]:
Route 2: Benzoic Acid Pathway This is a five-step sequence starting from toluene [3]:
The following diagram illustrates the sequence of reactions for the primary synthetic route:
While a specific Safety Data Sheet (SDS) for this compound was not found, one for the closely related 4-chlorocumene (p-chlorocumene) indicates it is for industry use only [4]. This suggests that this compound should be handled with caution.
The search results do not contain specific studies on this compound acting as a ligand in coordination chemistry or as a catalyst. To find this specialized information, I suggest you:
The table below summarizes the key identifiers and properties of m-Chlorocumene [1].
| Property | Value / Description |
|---|---|
| CAS Number | 7073-93-0 |
| Molecular Formula | C₉H₁₁Cl |
| Molecular Weight | 154.640 g/mol |
| IUPAC Name | 1-Chloro-3-(propan-2-yl)benzene |
| InChI Key | MCGSDKVOKTWDRB-UHFFFAOYSA-N |
| LogP | 3.93 |
| Synonyms | 3-Chloroisopropylbenzene; 1-Chloro-3-(1-methylethyl)-benzene |
This protocol describes the separation and analysis of this compound using a reversed-phase HPLC system, adapted from published methodologies [1].
The table below outlines the standard HPLC operating conditions [1].
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% H₃PO₄) |
| Gradient | Isocratic, 70:30 (ACN:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
The expected retention time for this compound under these conditions is system-dependent but should be well-resolved. The following diagram illustrates the analytical workflow:
This compound can serve as a reference substance in advanced quality control of complex mixtures, such as in traditional Chinese medicine, where access to pure standards for every compound is costly. The Linear Calibration Using Two Reference Substances (LCTRS) method provides a more robust and reproducible way to predict retention times across different HPLC columns compared to the traditional Relative Retention (RR) method [2].
For research purposes where a commercial standard is unavailable, this compound can be synthesized. The following multi-step route starts from benzene, designed to favor the meta-substitution pattern [3].
Synthetic Procedure Overview [3]:
This compound finds its primary application in chemical research as a tool for method development. Its well-defined chromatographic behavior makes it suitable for:
m-Chlorocumene (CAS Registry Number: 7073-93-0), systematically named 1-chloro-3-isopropylbenzene or 3-chlorocumene, is an important chlorinated aromatic compound with significant applications in chemical synthesis and pharmaceutical manufacturing. This organic compound belongs to the class of halogenated alkylbenzenes and features a chlorine atom positioned meta to the isopropyl group on the benzene ring [1]. Its molecular formula is C₉H₁₁Cl, corresponding to a molecular weight of 154.64 g/mol [1] [2].
The compound exhibits a boiling point of approximately 191-192°C and a flash point around 71°C, classifying it as a flammable liquid [3]. The meta-substitution pattern imparts distinct chemical properties that differentiate it from ortho and para isomers, particularly in terms of electronic distribution and steric effects that influence its reactivity in synthetic applications. The IUPAC Standard InChI key is MCGSDKVOKTWDRB-UHFFFAOYSA-N, which provides a unique molecular identifier for database tracking and chemical informatics [2] [4].
This compound serves as a versatile synthetic intermediate in pharmaceutical manufacturing, contributing to the development of various therapeutic agents:
Central Nervous System (CNS) Drugs: The meta-substituted chlorocumene structure forms part of the synthetic pathway for psychotropic medications, including antidepressants and anxiolytics [5]. The chlorine atom significantly influences metabolic stability and receptor binding affinity of resulting drug candidates.
Antimicrobial Agents: Chlorinated aromatic compounds demonstrate enhanced bioavailability and target specificity in antibiotic and antifungal pharmaceuticals [5]. The strategic placement of the chlorine atom in the meta position relative to the isopropyl group creates optimal molecular geometry for biological activity.
Metabolic Pathway Modulators: The compound's structure facilitates synthesis of agents targeting enzymatic processes, with applications in treatments for metabolic disorders [5].
The importance of chlorine in pharmaceuticals is underscored by market data: anti-infectives generate $9.5 billion, cytostatics $12.7 billion, and respiratory drugs $19.4 billion in annual sales—all therapeutic categories where chlorinated compounds play significant roles [5].
Beyond pharmaceuticals, this compound finds applications in other industrial sectors:
Agrochemical Intermediates: Serves as a precursor for herbicides and insecticides, where the chlorine atom enhances persistence and activity of the active ingredients [6] [7].
Chemical Manufacturing: Functions as a building block for dyes, resins, and specialty chemicals [3]. The isopropyl group provides a site for further chemical modifications, enabling diverse molecular architectures.
Table 1: Industrial Applications of this compound
| Application Sector | Specific Use | Functional Role | Economic Impact |
|---|---|---|---|
| Pharmaceutical Industry | CNS Drug Intermediate | Enhances metabolic stability & receptor binding | Part of $168.5B chlorinated drug market [5] |
| Pharmaceutical Industry | Antimicrobial Agent | Improves bioavailability & target specificity | Contributes to $9.5B anti-infectives sector [5] |
| Agrochemical Industry | Herbicide Intermediate | Increases persistence & activity | Data not available |
| Chemical Manufacturing | Specialty Chemicals | Building block for complex molecules | Data not available |
The direct electrophilic chlorination of cumene represents the most straightforward approach to chlorocumene synthesis, though it produces a mixture of isomers requiring separation:
Reaction Principle: This method employs electrophilic aromatic substitution where cumene reacts with chlorine in the presence of a Lewis acid catalyst [6]. The isopropyl group acts as an ortho-para director, while chlorine serves as an ortho-para director but deactivates the ring, creating complex regioselectivity [8].
Standard Protocol:
Process Characteristics: Conventional Lewis acid catalysts like FeCl₃ or AlCl₃ typically yield a product distribution of approximately 41.8% 2-chlorocumene, 40.8% 4-chlorocumene, and only 1% 3-chlorocumene (this compound), with the balance being polychlorinated products (15%) and unreacted cumene (1.8%) [7]. This low selectivity necessitates efficient separation protocols.
Advanced Catalysis: Recent developments utilize zeolite catalysts to improve regioselectivity. Specifically, K-L zeolite with monochloroacetic acid co-catalyst in 1,2-dichloroethane solvent significantly enhances para-selectivity, reaching 4-ClCm:2-ClCm ratios of 33.0 at 353K [6]. While this primarily benefits para-isomer production, the methodology can be adapted by modifying zeolite composition and reaction parameters to favor meta-substitution.
For applications requiring specific isomer purity, especially pharmaceutical intermediates, a multi-step synthesis from benzene or toluene provides better regiocontrol:
Synthetic Strategy: This approach strategically introduces substituents with appropriate directing effects to achieve the desired meta-substitution pattern [8].
Four-Step Protocol [8]:
The following diagram illustrates this sequential synthesis workflow:
Diagram 1: Sequential Synthesis Workflow for this compound
Table 2: Comparison of Synthesis Methods for this compound
| Synthetic Method | Key Reagents | Reaction Conditions | Isomeric Distribution | Overall Yield |
|---|---|---|---|---|
| Direct Chlorination | Cl₂, Zeolite K-L, Chloroacetic acid | 70°C, 1 atm, N₂ atmosphere [7] | 2-ClCm: 41.8%, 4-ClCm: 40.8%, 3-ClCm: 1% [7] | ~85% conversion |
| Sequential 4-Step Synthesis | Benzene, HNO₃, Isopropyl chloride, CuCl | Multiple steps with varying conditions [8] | Highly selective for meta-isomer | Moderate (multi-step) |
| Alternative 5-Step Synthesis | Toluene, KMnO₄, MethylMgCl, Silanes | Multiple steps with varying conditions [8] | Highly selective for meta-isomer | Moderate (multi-step) |
This compound requires careful storage and handling to maintain stability and ensure safety:
Rigorous quality control ensures this compound meets specifications for pharmaceutical applications:
Chromatographic Analysis:
Spectroscopic Identification:
This compound falls under various regulatory frameworks depending on application and region:
This compound represents a valuable synthetic intermediate with particular significance in pharmaceutical and specialty chemical manufacturing. The meta-substitution pattern provides distinct electronic properties and reactivity profiles compared to ortho and para isomers. While direct chlorination methods offer simplicity, sequential synthesis approaches yield superior regioselectivity for applications requiring high isomeric purity. Recent advances in zeolite catalysis present opportunities for improving selectivity and reducing environmental impact in industrial production. As chlorinated compounds continue to play vital roles in drug development—with over 250 FDA-approved chlorine-containing drugs on the market—the importance of optimized synthetic protocols for compounds like this compound remains significant [5].
The isopropyl group on cumene is a strong activator and ortho-para director for electrophilic aromatic substitution. Consequently, direct chlorination produces a mixture rich in 2-chlorocumene (ortho) and 4-chlorocumene (para), with the para isomer often dominant [1] [2]. The meta isomer is not a major product in this reaction [1].
The table below summarizes the product distribution from a typical direct chlorination of cumene.
| Isomer | Typical Selectivity in Direct Chlorination | Notes |
|---|---|---|
| 2-chlorocumene (ortho) | Minor product | Ortho/para directing effect of isopropyl group [1]. |
| 3-chlorocumene (meta) | Not a major product | Meta position is disfavored [1]. |
| 4-chlorocumene (para) | Major product | High para-selectivity confirmed with zeolite catalysts (4-ClCm:2-ClCm ratio up to 38.6) [2] [3]. |
This route starts with benzene and uses a meta-directing group to ensure correct substitution pattern [1].
Step 1: Synthesis of Nitrobenzene
Step 2: Friedel-Crafts Isopropylation
Step 3: Reduction to 4-Isopropylaniline
Step 4: Sandmeyer Reaction to this compound
This route leverages the meta-directing property of a carboxylic acid group [1].
Step 1: Oxidation of Toluene to Benzoic Acid
Step 2: Meta-Chlorination of Benzoic Acid
Step 3: Esterification to Methyl 3-Chlorobenzoate
Step 4: Grignard Reaction to m-Chlorocumyl Alcohol
Step 5: Reduction to this compound
The fundamental issue in obtaining pure m-chlorocumene (1-chloro-3-(1-methylethyl)benzene) [1] [2] stems from its origin. Direct chlorination of cumene (isopropylbenzene) produces a mixture of ortho- and para- chlorocumene isomers, with the meta isomer being largely absent from this mixture [3] [4]. Therefore, the primary challenge is not purifying this compound from its isomers after a single reaction, but rather employing a multi-step synthesis designed specifically to produce the meta-isomer.
The most discussed strategy to overcome the isomer problem is to design a synthesis where a meta-directing group is introduced first. The following workflow illustrates a viable multi-step pathway starting from benzene.
The table below details the purpose and key considerations for each step in this synthetic route.
| Step | Reaction | Purpose & Key Considerations |
|---|---|---|
| 1 | Nitration of Benzene | Introduce a strong meta-directing group (-NO₂) to form Nitrobenzene, ensuring subsequent substituents add to the meta position [3]. |
| 2 | Friedel-Crafts Alkylation | Add the isopropyl group to Nitrobenzene. The meta-directing effect of the nitro group yields meta-nitrocumene as the major product [3]. |
| 3 | Reduction | Convert the nitro group (-NO₂) to an amino group (-NH₂) to form m-cumidine. This amine is a precursor for the final chlorine substitution [3]. |
| 4 | Sandmeyer Reaction | Transform the amino group into a chlorine atom via diazonium chemistry. This is a key, transition-metal-free step to finally obtain This compound [3]. |
While specific methods for this compound are not detailed, the analysis and purification of chlorinated aromatic compounds present common challenges.
Another theoretical pathway involves a benzyne mechanism. Under strong basic conditions, certain aryl chlorides can form a benzyne intermediate. Nucleophilic attack on this intermediate can be regioselective. For example, one study reported that 2-chlorocumene under strong base conditions with phenylacetylene yielded a product mixture where This compound was the major isomer in a 12:1 ratio [7]. This method offers an alternative but may require careful optimization and separation from minor isomers.
Q1: What is the major challenge in direct meta-selective chlorination of cumene?
Q2: If direct methods favor para, how can I synthesize m-chlorocumene?
Q3: What conditions provide the highest selectivity for para-chlorination?
The following table summarizes optimized conditions for achieving high para-selectivity, which is valuable for understanding the reaction landscape [3] [4].
| Parameter | Optimal Condition for Para-Selectivity | Effect / Rationale |
|---|---|---|
| Catalyst | Zeolite K-L (25 g/mol cumene) | Superior shape-selectivity within its pores promotes para-substitution over conventional Lewis acids like AlCl₃ [3]. |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | A bulkier reagent that can decompose to Cl₂ at elevated temperatures, leading to higher para-to-ortho (p:o) ratios compared to direct Cl₂ use [3]. |
| Solvent | 1,2-Dichloroethane (EDC) | Found to be the best solvent, preventing side-chain chlorination and giving the highest p:o ratio of 33.0 at 353 K [3] [4]. |
| Temperature | 353 K (80 °C) | Increases both conversion of cumene and selectivity for the 4-chloro isomer [3]. |
| p:o Ratio Achieved | Up to 38.6 | This high ratio was achieved under optimized conditions (353 K, EDC, 25 g/mol K-L), demonstrating exceptional control [3]. |
This detailed methodology is adapted from research on zeolite-catalyzed chlorination [3] [4].
Objective: To selectively chlorinate cumene to 4-chlorocumene using sulfuryl chloride and a zeolite K-L catalyst.
Materials:
Procedure:
Problem: Low Para-Selectivity (High Ortho Isomer)
Problem: Formation of Side-Chain Chlorinated Products
Problem: Formation of Polychlorinated Products
The diagram below outlines the core decision process for controlling chlorination selectivity, based on the mechanistic insights from the search results.
Working with chlorinating agents and organic solvents requires strict safety protocols.
The primary difficulty in synthesizing m-chlorocumene (or 3-chlorocumene) is meta-selectivity. The isopropyl group on the benzene ring is a strong ortho/para director in Electrophilic Aromatic Substitution (EAS) reactions [1]. This means that direct chlorination of cumene will inherently produce a mixture rich in o-chlorocumene and p-chlorocumene, with This compound as a minor product [2] [1]. Therefore, a direct, one-step chlorination is not a feasible route to a high-yield meta-product.
Here are the main synthesis strategies, along with their common issues and recommended solutions.
| Strategy | Common Issue / Low Yield Cause | Proposed Improvement / Solution |
|---|---|---|
| Indirect Multi-Step Synthesis | Low overall yield across multiple steps [1]. | Follow a proven, high-yield sequence: Nitration -> Friedel-Crafts Alkylation -> Reduction -> Sandmeyer Chlorination [1]. |
| Poor Catalyst Selection | Homogeneous Lewis acids (e.g., AlCl3) cause over-chlorination and poor separation [2]. | Use a heterogeneous zeolite catalyst (e.g., K-L) for better para-selectivity and recyclability; facilitates isolation of desired meta isomer [2]. |
| Inefficient Benzylic Chlorination | Free-radical chlorination with Cl2 leads to poly-chlorination and ring chlorination [3] [4]. | Adopt a metal-free, visible-light-driven protocol using N,N-dichloroacetamide for selective α-chlorination [3]. |
For the technical knowledge base, you can include these detailed methodologies.
This classic organic synthesis route is reliable for achieving the meta-substitution pattern.
Step 1: Nitration of Benzene
Step 2: Friedel-Crafts Alkylation
Step 3: Reduction of Nitro Group
Step 4: Sandmeyer Chlorination
This method optimizes for the para-isomer, which can simplify the purification of the meta-isomer from the product mixture.
This modern protocol offers a safer and more selective alternative for benzylic chlorination, a related valuable reaction.
The following workflow diagram summarizes the decision process for selecting a synthesis strategy.
Q: Why does direct chlorination of cumene fail to produce this compound in high yield? A: The isopropyl group is an ortho/para-directing group in electrophilic aromatic substitution. The reaction intermediate is stabilized more when the electrophile attacks the ortho or para positions, making the meta isomer a statistically and electronically disfavored product [1].
Q: What are the advantages of using zeolite catalysts over traditional Lewis acids like AlCl₃? A: Zeolites (like K-L) are solid, heterogeneous catalysts. They offer higher para-selectivity, significantly reduce the formation of polychlorinated by-products, and are easily separated from the reaction mixture by filtration. They can also be regenerated and recycled, addressing the waste and corrosion issues associated with homogeneous Lewis acids [2].
Q: The Sandmeyer route seems long. Is there a way to simplify it? A: While multi-step, the Sandmeyer reaction is the most direct synthetic route to install a chlorine atom specifically at the meta position. The steps are well-established and reliable. The key to a good yield is optimizing each individual step (e.g., reaction time, temperature, and purification) rather than skipping steps [1].
The table below summarizes the fundamental chemical information for m-Chlorocumene and a related HPLC method that can serve as a starting point for UPLC development [1].
| Property | Description |
|---|---|
| CAS Number | 7073-93-0 |
| Molecular Formula | C9H11Cl |
| Molecular Weight | 154.640 g/mol |
| logP | 3.93 |
| Synonyms | 1-Chloro-3-(propan-2-yl)benzene; 3-Chloroisopropylbenzene |
| Reported HPLC Method [1] | Column: Newcrom R1 (reverse-phase, low silanol activity). Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. MS-compatible modification: Replace phosphoric acid with formic acid. Scalability: Method is scalable and can use smaller 3 µm particles for fast UPLC. |
Here is a structured framework to develop, optimize, and troubleshoot your UPLC method, synthesizing information from the core method and general UPLC best practices.
| Development Phase | Key Considerations & Actionable Tips |
|---|
| Initial Setup & Scaling | • Column Selection: For UPLC, use a column with sub-2µm particles. The C18 chemistry is a standard starting point [2]. • Method Translation: Scale the reported HPLC method by using a column with similar chemistry but smaller particle size (e.g., 1.7-1.8 µm) and narrower dimensions (e.g., 2.1 x 50 mm or 2.1 x 100 mm) [2] [3]. Adjust flow rate and gradient accordingly. • Mobile Phase: Begin with the reported acetonitrile/water buffer system. For MS detection, use formic acid instead of phosphoric acid [1]. | | Parameter Optimization | • pH Control: The pKa of your analyte dictates the mobile phase pH. For ionizable compounds, set the pH at least 2 units away from the pKa for symmetric peaks. Inadequate pH can cause tailing, splitting, or irreproducible retention times [4]. • Gradient Elution: A gradient is often essential for separating complex mixtures or degradation products. A typical approach starts with a low organic percentage, ramps up to elute all components, and then re-equilibrates [2]. • System Volumes: Be aware of dwell volume (gradient delay volume) and extra column volume (ECV). These can significantly impact method transfer and performance in UPLC, leading to shifted retention times or broader peaks if not accounted for [4]. | | Common Issues & Solutions | • Poor Peak Shape (Tailing/Splitting): Check that the mobile phase pH is optimal. Consider using a specialized column with low silanol activity (like the Newcrom R1) to minimize secondary interactions [1] [4]. • No Retention: The high logP (3.93) of this compound suggests it should retain well on a standard C18 column [1]. If retention is too weak, decrease the initial organic percentage in the gradient. • Long Run Times / Poor Resolution: Optimize the gradient slope (change in organic solvent per minute) and flow rate. Using software tools for modeling and simulation can help find the optimal balance between speed and resolution with fewer experimental runs [4]. |
Q1: How can I make the HPLC method MS-compatible? The provided HPLC method uses phosphoric acid, which is not volatile and can clog or contaminate an MS source. To make it MS-compatible, simply replace the phosphoric acid with a volatile acid like formic acid [1].
Q2: My method works on one UPLC system but not another. What could be wrong? This is a classic symptom of differences in dwell volume between instruments. The gradient you program takes time to travel from the mixer to the column head. If two systems have different dwell volumes, the actual gradient experienced by the column will be different, changing retention times and potentially resolution. You need to measure the dwell volume for each system and adjust the gradient program accordingly to ensure consistent results [4].
Q3: What is a systematic approach to UPLC method development? A modern and robust approach is Analytical Quality by Design (AQbD). This involves [2]:
The diagram below outlines a systematic workflow for developing a UPLC method, incorporating the AQbD principles mentioned above.
Here are answers to common HPLC and LC-MS questions relevant to your work:
1. My peaks are tailing. What should I check? Peak tailing can have physical or chemical causes. A good first step is to check if the issue affects all peaks or just one [1].
2. My peaks are fronting. What does this mean? Like tailing, fronting can be chemical or physical [1].
3. Why are my peaks split or have shoulders? First, determine if you are seeing a co-elution of two compounds or a physical defect [1].
The table below summarizes frequent peak shape issues and their solutions based on expert recommendations [1].
| Problem Observed | Likely Causes | Recommended Actions |
|---|---|---|
| No Peaks | Incorrect mobile phase; Instrumental issue | Verify mobile phase composition; Check instrument for blockages, leaks, or detector issues [1]. |
| Peak Tailing | Bad tubing connections; Mass overload; Active sites on stationary phase | Remake connections; Reduce injection mass; Consider a different column chemistry [1]. |
| Peak Fronting | Column channeling; Nonlinear retention | Replace the column; Reduce the mass of analyte injected [1]. |
| Split/Shouldering Peaks | Co-eluting compounds; Clogged column frit; Column bed damage | Check for co-elution with a different method; Reverse or replace the column [1]. |
| Broad Peaks | Large injection volume; Slow data rate; Excessive tubing volume | Use a smaller injection volume; Increase detector data acquisition rate; Use shorter, narrower-diameter tubing [1]. |
For a stability-indicating method, a systematic approach is crucial. The following diagram outlines a general workflow inspired by modern analytical quality-by-design (AQbD) principles, which help build robustness directly into the method [2].
Key Steps in the Workflow:
The search results did not contain specific chromatographic data for This compound. To develop a mass spec-compatible method, you will need to apply the general principles above. Start with a common C18 column and a mobile phase of water and acetonitrile, possibly with a volatile modifier like formic acid or ammonium acetate for good ionization in the MS. The systematic optimization workflow will be essential for finding the right conditions for your specific application.
This compound (1-chloro-3-isopropylbenzene) is a chlorinated aromatic compound. Achieving meta-selective synthesis is challenging because the isopropyl group is an ortho/para-director in standard electrophilic aromatic substitution reactions [1].
The table below summarizes two primary synthetic strategies.
| Strategy | Key Feature | Reported Meta Selectivity | Key Steps |
|---|
| Nitrobenzene FC Route [1]| Uses nitro group (-NO₂) as a meta-directing placeholder | High (theoretical, requires purification) | 1. Nitration of benzene 2. Friedel-Crafts isopropylation 3. Reduction of nitro group 4. Sandmeyer chlorination | | Tautomerized Ligand & Silyl Steering [2]| Modern C-H borylation using specialized ligand (PY-PYRI) and steering group | Up to 94% | 1. Protect phenol with triisopropylsilyl (SiiPr₃) group 2. Iridium-catalyzed C-H borylation with PY-PYRI ligand 3. Functionalize boronate ester to chloro group |
Strategy 1: Multi-step Synthesis via Nitrobenzene
This traditional organic synthesis approach is reliable for theoretical and small-scale laboratory preparations [1].
Step 1: Nitration of Benzene
Step 2: Friedel-Crafts Alkylation
Step 3: Reduction to Aniline
Step 4: Sandmeyer Chlorination
The following diagram illustrates the logical workflow for this multi-step synthesis.
Strategy 2: Modern C-H Borylation of Protected Phenol
This state-of-the-art method offers excellent selectivity but requires specialized, often air-sensitive catalysts and ligands [2].
Step 1: Protection of Phenol
Step 2: Meta-Selective C-H Borylation
Step 3: From Boronate to Chloroarene
The mechanism of this meta-selective borylation is complex, involving a unique ligand and a Bpin shift, as shown in the simplified catalytic cycle below.
Q1: Can I directly chlorinate cumene to get this compound? A1: No. Direct electrophilic chlorination of cumene (which has an ortho/para-directing isopropyl group) will produce a mixture of 2-chlorocumene (major) and 4-chlorocumene, with very little of the meta isomer [3] [1]. Achieving meta selectivity requires a strategic approach.
Q2: What is the role of the silicon group in the borylation method? A2: The triisopropylsilyl group attached to the oxygen (O–SiiPr₃) acts as a "steering group." It interacts weakly with the designed PY-PYRI ligand on the iridium catalyst, creating a specific pocket that guides the catalyst to the remote meta carbon for C-H activation [2].
Q3: Are there heterogeneous catalysts for selective chlorination? A3: Yes, but primarily for the para isomer. Zeolite catalysts like K-L have been shown to achieve high para-selectivity (4-ClCm:2-ClCm ratio up to 33:1) in the chlorination of cumene using sulfuryl chloride [3]. These are excellent for para-selectivity but not for meta.
The table below outlines common issues encountered during column chromatography and their recommended solutions, primarily based on general principles [1].
| Problem & Description | Likely Causes | Solutions |
|---|---|---|
| Poor Separation: Bands are not resolved, mixture components co-elute. | Incorrect solvent polarity, overloading column, too-fast flow rate, poor adsorption. | Optimize solvent system with TLC; reduce sample load; use optimal flow rate; ensure sample is tightly adsorbed on silica (pre-wet top layer) [1]. |
| Tailing Bands: Bands have a comet-like tailing appearance. | Active sites on silica, especially with amine compounds, sample too concentrated. | Use a deactivated silica or add a basic mobile phase modifier (e.g., 0.1% triethylamine); ensure sample is concentrated but fully dissolved [1]. |
| Vertical Cracks: Cracks form in the silica bed. | Column ran dry, allowing air into the stationary phase. | Do not let solvent level drop below silica surface; if cracks form, carefully close tap and add sand/silica to fill, then restart elution [1]. |
| Curved Bands: Bands are slanted or curved. | Column was packed unevenly or disturbed during loading, or the top surface is uneven. | Ensure column is vertical and packed as a homogeneous slurry; protect top surface with a layer of sand [1]. |
| Very Slow Flow Rate: Solvent drips too slowly. | Fines clogging frit, too-fine silica grade, over-tight tap. | Use quality silica; avoid disturbing bottom frit during packing; slightly open tap to increase pressure (cautiously in glass columns) [1]. |
How do I know when to start collecting fractions? You can estimate the "dead volume" before your compound elutes. A good rule of thumb is to start collecting fractions when the solvent level drops to about two-thirds of the silica length [1]. If you used a polar solvent to load your sample, you may see a visible line that serves as a guide.
What size should my fractions be? The ideal fraction size depends on your column size. As a rough guide, for a column with a 1 cm diameter, collect fractions of about 5-10 mL. For a 2.5 cm diameter, 20-50 mL fractions are appropriate, and for a 5 cm diameter, 100-250 mL fractions are typical [1].
My compound is not stable on silica. What are my options? You can test stability using 2D TLC [1]. If decomposition is confirmed, consider using a less-active stationary phase like alumina, or switch to an alternative purification technique such as crystallization or distillation.
What is the 'dry-loading' method and when should I use it? Dry-loading involves adsorbing your sample onto a small amount of dry silica, evaporating the solvent to create a free-flowing powder, and then adding this powder to the top of the pre-packed column. This method is preferable if your sample has poor solubility in your chosen eluent or requires a strong solvent like dichloromethane to dissolve [1].
The diagram below outlines the key steps and decision points in a standard column chromatography purification.
One source indicates that This compound can be analyzed using a reverse-phase HPLC method with a Newcrom R1 column and a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility) [2]. This suggests that reverse-phase conditions could be a viable starting point for its purification, though scaling from analytical HPLC to preparative column chromatography would require optimization.
The table below summarizes the key identifiers and structural information for this compound, which is essential for selecting the appropriate analytical method [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | 1-chloro-3-propan-2-ylbenzene |
| CAS Registry Number | 7073-93-0 [1] |
| Molecular Formula | C₉H₁₁Cl [1] [2] |
| SMILES | CC(C)C1=CC(=CC=C1)Cl [2] |
| InChI Key | MCGSDKVOKTWDRB-UHFFFAOYSA-N [1] [2] |
| Structure | A benzene ring with a chlorine atom and an isopropyl group attached at the 1- and 3- positions, respectively (meta-substitution). |
While not specific to this compound, modern organic analysis commonly uses chromatographic techniques. The following table suggests applicable methods and common issues you might encounter.
| Analytical Method | Application/Strength | Potential Issues (Troubleshooting) |
|---|
| Gas Chromatography (GC) | Ideal for volatile and thermally stable compounds like this compound. Often coupled with MS for detection. | Thermal Decomposition: Sample degradation in the injector or column. Poor Resolution: Co-elution with similar by-products (e.g., ortho- or para-isomers). | | High-Performance Liquid Chromatography (HPLC) | Better suited for less volatile or thermally labile compounds and their reaction mixtures. | Method Development Complexity: Many interdependent parameters (column chemistry, mobile phase, gradient). Unidentified Peaks: Common in complex reaction mixtures. |
The general workflow for selecting and troubleshooting a method is outlined below.
For the complex issue of HPLC method development, recent advancements can significantly accelerate the process [3]:
Q: What is the basic structure and properties of this compound? A: this compound (C₉H₁₁Cl) is a meta-substituted benzene ring with a chlorine atom and an isopropyl group. Its CAS number is 7073-93-0, and it is a liquid at room temperature [1] [2].
Q: I am synthesizing this compound and my yield is low. What could be the problem? A: A common challenge in its synthesis is controlling the substitution pattern. Both chlorine and isopropyl groups are ortho-para directing, making selective meta-substitution difficult in a direct route. Consider a multi-step synthesis that uses a meta-directing group (like a nitro group -NO₂) or a protection/deprotection strategy to achieve the correct isomer [4].
Q: How can I distinguish this compound from its ortho- and para- isomers? A: Chromatographic separation (GC or HPLC) is the most straightforward method. You will need a well-optimized method on an appropriate column to resolve the three isomers, which have very similar physical properties. Confirmation would typically require coupling the chromatograph to a mass spectrometer (MS) or using NMR spectroscopy.
I hope this technical overview provides a useful starting point. Given the lack of specific methods for your compound, here are my recommendations for your next steps:
The table below summarizes two primary theoretical pathways for synthesizing m-chlorocumene from benzene, detailing their advantages and challenges [1].
| Synthetic Route | Key Steps | Key Challenges & Considerations |
|---|
| Route A: Nitrobenzene FC Alkylation [1] | 1. Nitration of benzene to nitrobenzene. 2. Friedel-Crafts alkylation with isopropyl chloride. 3. Reduction of nitro group to amine. 4. Sandmeyer reaction to convert amine to chloride. | - Isomer Separation: The Friedel-Crafts alkylation of nitrobenzene can be challenging as the nitro group is strongly deactivating, requiring vigorous conditions. The product, 3-nitroisopropylbenzene, is the desired isomer.
The following workflow illustrates the logical sequence of Route A (Nitrobenzene Pathway), which is a more direct approach [1]:
The nitro group strongly deactivates the benzene ring towards electrophilic substitution [1]. Standard Friedel-Crafts conditions for activated arenes may not suffice.
This reaction involves the conversion of a primary aromatic amine (3-Aminoisopropylbenzene) to an aryl chloride via a diazonium salt intermediate [1].
Q1: Why can't I directly chlorinate cumene to get this compound?
Q2: What are the critical safety considerations for these syntheses?
Q3: Is there an alternative if I cannot perform a Sandmeyer reaction?
The structure of an aromatic compound determines where a new substituent will be attached during an electrophilic aromatic substitution reaction. The chlorine atom and the isopropyl group on the chlorocumene ring have different electronic effects that influence this process.
The table below summarizes the directing effects of these groups, which combine to determine the overall reactivity of each isomer.
| Isomer | Directing Effect of Chloro Group | Directing Effect of Isopropyl Group | Combined Outcome for Further Substitution |
|---|---|---|---|
| o-chlorocumene | Ortho, para-directing (but deactivating) [1] | Ortho, para-directing (and activating) [1] | The positions ortho and para to the isopropyl group are strongly favored [2]. |
| m-chlorocumene | Ortho, para-directing (but deactivating) [1] | Ortho, para-directing (and activating) [1] | The positions ortho and para to the isopropyl group are strongly favored. The meta position between the two substituents is less favored. |
This difference in directing effects makes o-chlorocumene more reactive and prone to forming certain disubstituted products compared to its meta isomer. Experimental studies on cumene chlorination show a strong preference for substitution at the para position relative to the isopropyl group, leading to a high yield of the ortho isomer among the monochlorinated products [2]. This demonstrates the powerful directing influence of the activating isopropyl group.
The difference in reactivity directly impacts how these compounds are synthesized and purified.
The following diagram illustrates the contrasting synthetic approaches for these isomers, highlighting why the meta isomer requires a more complex route.
The search results confirm the existence of m-chlorocumene and p-chlorocumene (4-chlorocumene) as distinct chemical isomers [1] [2]. A comparison guide for researchers would typically focus on how the different positions of the chlorine atom (meta vs. para) on the cumene ring affect their chemical and physical properties.
The table below outlines the key properties you should compare and explains why data is currently unavailable:
| Property | Importance in Comparison | Data Availability |
|---|---|---|
| Molecular Mass & Formula | Baseline identity confirmation | Available: Both are C₉H₁₁Cl [1] [2] |
| Structural Formula | Core difference (substituent position) | Available: Structures can be drawn from identifiers |
| Boiling/Melting Point | Indicates intermolecular forces and purity | Not found in search results |
| Density & Refractive Index | Useful for identification and quantification | Not found in search results |
| Spectral Data (NMR, IR, MS) | Critical for identification and confirmation | Not found in search results |
| Chemical Reactivity | Determines suitability in synthesis | Not found in search results |
| Toxicity & Safety Data | Essential for lab handling and regulations | Not found in search results |
The synthesis of these isomers is a primary point of differentiation. The general strategy involves controlling the order of introducing substituents to the benzene ring to exploit directing effects [3].
Diagram 1: A theoretical multi-step synthesis for m-chlorocumene, utilizing the meta-directing effect of a nitro group [3].
Diagram 2: A direct synthesis leading to a mixture of ortho and para isomers, requiring separation to isolate p-chlorocumene [3].
Since experimental data is missing from the search results, here is a proposed methodology for key comparative experiments.
1. Chromatographic Separation and Analysis
2. Spectroscopic Differentiation and Confirmation
Based on the search results, a direct, single-step synthesis of this compound with high selectivity is challenging because standard chlorination methods favor the ortho and para isomers [1]. Therefore, a multi-step synthesis is required to target the meta isomer specifically.
The diagram below outlines two theoretical synthetic strategies discussed in forum conversations among chemists [2]. Please note that these are proposed routes from a non-peer-reviewed source and should be validated with further literature.
The two primary strategies are:
The following table summarizes key comparative data found in the search results. A significant finding is that zeolite catalysts can drastically improve para-selectivity over traditional methods [1]. Direct data for the meta isomer's physical properties or performance in applications is absent from these results.
| Feature | Conventional Chlorination (e.g., with AlCl₃) | Zeolite-Catalyzed Chlorination (K-L, with SO₂Cl₂) |
|---|---|---|
| Major Product | 2-chlorocumene (ortho) is the major product [1] | 4-chlorocumene (para) is the major product [1] |
| Typical 4-ClCm : 2-ClCm Ratio | Lower ratio | Up to 33.0 (under optimized conditions) [1] |
| Key Advantage/Disadvantage | Lower regioselectivity, forms polychlorinated products [1] | High para-selectivity, reduced side-chain chlorination [1] |
| Catalyst System | Homogeneous Lewis acids (e.g., AlCl₃, FeCl₃) [1] | Heterogeneous zeolites (e.g., K-L) [1] |
| Experimental Workflow | Not detailed in results | 1. Catalyst preparation & activation [1] 2. Liquid-phase reaction with SO₂Cl₂ [1] 3. Product analysis (e.g., GC) [1] |
One source provides a brief method for analyzing this compound, which could be useful for researchers characterizing their products [3].
To build a more complete guide, you may need to investigate the following:
The table below summarizes the key identified information for this compound (CAS Registry Number 7073-93-0) [1] [2] [3]:
| Property | Details |
|---|---|
| IUPAC Name | 1-chloro-3-isopropylbenzene [3] |
| Molecular Formula | C9H11Cl [1] [3] |
| Molar Mass | 154.64 g/mol [3] |
| CAS Registry Number | 7073-93-0 [1] [2] [3] |
| Standard InChI Key | MCGSDKVOKTWDRB-UHFFFAOYSA-N [1] [2] |
| Enthalpy of Reaction (ΔrH°) | -0.80 ± 0.20 kcal/mol (liquid phase) [2] |
For researchers, two primary theoretical synthesis routes starting from benzene have been discussed. Both pathways involve multiple steps and require careful consideration of directing effects and functional group transformations [4].
Diagram: Two Theoretical Synthesis Routes for this compound.
Route 1: Nitration First is often considered more straightforward. The nitro group is a strong meta-directing deactivator, which allows for controlled Friedel-Crafts alkylation at the meta position. The nitro group is then converted to a chlorine atom via a Sandmeyer reaction [4].
Route 2: Acylation First utilizes the carboxylic acid group as a meta-directing and protecting group. This route involves more steps but can offer better control over regioselectivity during chlorination. The final steps involve building and then reducing the isopropyl alcohol to the alkane [4].
The synthesis discussions are theoretical and derived from educational discourse [4]. Conducting these reactions requires a high level of expertise in handling hazardous chemicals, specialized glassware, and rigorous safety protocols. The final purification of this compound from potential ortho and para isomers is a significant practical challenge mentioned in the literature [4].
The search results primarily contain methodological and basic property data, but no direct head-to-head comparison for drug development.
| Aspect | Available Information & Source | Key Findings / Relevance |
|---|---|---|
| Analytical Methodology | Gas chromatographic analysis of cumene chlorination products [1] | Details challenges in analyzing thermally unstable derivatives. Confirms m-Chlorocumene is a product of cumene chlorination, but data is focused on analytical chemistry rather than biological performance. |
| Basic Chemical Property | 4-Chlorocumene (a structural isomer) data sheet [2] | Provides basic physico-chemical properties (e.g., boiling point: 198.35°C). Useful for foundational knowledge but not for comparative biological activity. |
| Relevant Drug Discovery Approach | Computational study on Chalcone derivatives [3] | Does not mention chlorocumene derivatives. Demonstrates the type of computational methods (QSAR, molecular docking) that should be applied to your compounds of interest. |
To help structure your research, here is a conceptual workflow that outlines the key steps for a comprehensive comparison. You can use this as a guide for your own investigations.
The table below summarizes the basic identifying information and a referenced analytical condition for this compound.
| Property | Description |
|---|---|
| CAS Number | 7073-93-0 [1] |
| Molecular Formula | C₉H₁₁Cl [1] |
| Molecular Weight | 154.640 g/mol [1] |
| logP | 3.93 [1] |
| Synonyms | 1-Chloro-3-(propan-2-yl)benzene, 3-Chloroisopropylbenzene [1] |
| Reported HPLC Column | Newcrom R1 [1] |
| Reported Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid [1] |
To create the comparison guide you need, generating experimental data is the most reliable path. The flowchart below outlines a systematic method development workflow for comparing retention times, adapted from general HPLC guidance [2] and retention prediction principles [3] [4].
This workflow visualizes a structured approach to obtain the data you need [2]:
For research planning, you may find retention time prediction models useful. Quantitative Structure-Retention Relationship (QSRR) models use the chemical structure to predict retention behavior. Studies have shown that these models can often predict retention times within a ±15% chromatographic time window [4]. Machine learning approaches are also being actively developed for this purpose, though they often require large, standardized datasets [7].
For a researcher, your most efficient path is likely to use the state-of-the-art computational tools that have been developed recently. These models are trained on large datasets and can predict solubility for a wide range of solute-solvent pairs, which would include m-Chlorocumene.
The table below summarizes key resources mentioned in recent research:
| Resource Name | Type | Key Feature | Relevance to Your Task |
|---|---|---|---|
| BigSolDB [1] [2] | Experimental Database | A recently compiled database of organic solubility, containing variable-temperature data. | Provides the experimental data used to train the most advanced models. |
| FASTSOLV [1] [2] | Machine Learning Model | An open-source, fast prediction model derived from the FASTPROP architecture. | Can be used to predict this compound's solubility in various organic solvents at different temperatures. |
| Abraham Solvation Parameter Model [3] | Linear Free-Energy Relationship | Uses compound descriptors (E, S, A, B, V, L) to predict free-energy related properties. | The WSU-2025 database provides curated descriptors for thousands of compounds to model distribution properties. |
Based on the available information, here is a suggested workflow you can follow to obtain the data you need:
Define the Solvation Properties: First, specify the exact solvation properties you wish to compare. For a compound like this compound, this could include:
Leverage Predictive Models: Use publicly available models like FASTSOLV to generate prediction data. The model is accessible as a Python package (pip install fastsolv) or via a web interface (fastsolv.mit.edu) [1] [2]. You can input the structure of this compound and a list of solvents to obtain quantitative solubility predictions.
Compare with Similar Compounds: To create a meaningful comparison guide, use the same tools to generate data for structurally similar compounds. For instance, you could compare this compound with:
While direct experimental data for this compound is scarce in the current search results, the methodology for determining such data is well-established. The experimental protocol generally involves [1] [2]:
The diagram below outlines the process of using modern tools to build your comparison guide.
The table below summarizes the key identification and physicochemical properties of this compound from the available sources.
| Property | Value / Description |
|---|---|
| CAS Registry Number | 7073-93-0 [1] [2] [3] |
| Molecular Formula | C₉H₁₁Cl [1] [4] [2] |
| IUPAC Name | 1-chloro-3-(propan-2-yl)benzene [2] |
| Molecular Weight | 154.64 g/mol [4] [2] |
| Boiling Point | 179.6 °C at 760 mmHg [2] |
| Flash Point | 70.6 °C [2] |
| Density | 1.021 g/cm³ [2] |
| LogP | 3.93 [4] |
| InChI Key | MCGSDKVOKTWDRB-UHFFFAOYSA-N [1] [4] [2] |
One search result also provided a single data point on reaction thermochemistry, reporting an enthalpy of reaction (ΔrH°) of -3.35 ± 0.84 kJ/mol in the liquid phase [1].
While direct experimental comparisons are not available, the general principles of analytical method verification can guide your work. The following workflow outlines the key stages in this process, from initial testing to ruggedness assessment.
Here are the typical experimental protocols for the key stages shown in the diagram:
Single-Operator Characterization: This step involves a single analyst determining the method's fundamental performance. Precision is found by analyzing at least 10 replicate portions of a standard sample [5]. Accuracy is evaluated by comparing the measured results to the known value of the standard using a statistical t-test [5]. The detection limit is determined by repeatedly analyzing an appropriate reagent blank [5].
Blind Analysis of Standards: To eliminate bias, the analyst performs the method on standard samples whose concentrations are known only to a supervisor. The reported average must fall within three standard deviations (from the single-operator data) of the true value to be acceptable [5].
Ruggedness Testing: This identifies which factors (e.g., different analysts, equipment brands, environmental conditions) significantly affect the results. The effect of each chosen factor is evaluated by performing the analysis at two levels (e.g., the specified temperature and an extreme temperature another lab might encounter) [5].